Trideca-2,4,7-trien-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trideca-2,4,7-trien-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-12,14H,2-5,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQZNPIWCWKUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80711889 | |
| Record name | Trideca-2,4,7-trien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85514-73-4 | |
| Record name | Trideca-2,4,7-trien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Trideca-2,4,7-trien-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic route to Trideca-2,4,7-trien-1-ol, a polyunsaturated alcohol with potential applications in various fields of chemical and pharmaceutical research. The proposed synthesis leverages fundamental organic reactions, including a stereoselective Wittig reaction to construct the conjugated triene system and a subsequent Grignard reaction to introduce the primary alcohol functionality. This document outlines the retro-synthetic analysis, detailed experimental protocols for key steps, and expected quantitative data.
Retrosynthetic Analysis
The target molecule, this compound, can be disconnected to reveal simpler, more readily available starting materials. A logical retrosynthetic approach is outlined below. The primary disconnection is at the C1-C2 bond, suggesting a Grignard reaction between a C1 Grignard reagent equivalent (formaldehyde) and a C12 trienyl Grignard reagent, or more practically, the reduction of the corresponding C13 trienal. A further key disconnection of the triene system at the C4-C5 double bond points to a Wittig reaction between a C6 α,β-unsaturated aldehyde and a C7 phosphonium ylide.
This analysis leads to three key fragments:
-
Fragment A: (E)-Hex-2-enal - A six-carbon α,β-unsaturated aldehyde.
-
Fragment B: (Z)-Hept-2-en-1-ol - A seven-carbon alcohol which can be converted to the corresponding phosphonium salt.
-
Fragment C: A one-carbon unit for the introduction of the C1 alcohol, which can be achieved through reduction of the final aldehyde.
An In-depth Technical Guide on the Chemical Properties of Unsaturated Alcohols: A Case Study on Deca-2,4,7-trien-1-ol
Core Chemical Properties of Deca-2,4,7-trien-1-ol
Deca-2,4,7-trien-1-ol is an unsaturated fatty alcohol characterized by a ten-carbon chain containing three double bonds and a terminal hydroxyl group. Its chemical properties are largely dictated by the interplay of these functional groups.
Physicochemical Data
A summary of the key physicochemical properties of Deca-2,4,7-trien-1-ol is presented in the table below. These computed properties provide a foundational understanding of the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C10H16O | PubChem[1] |
| Molecular Weight | 152.23 g/mol | PubChem[1] |
| IUPAC Name | deca-2,4,7-trien-1-ol | PubChem[1] |
| CAS Number | 157462-02-7 | PubChem[1] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of Deca-2,4,7-trien-1-ol are not extensively published, general methodologies for the synthesis of unsaturated alcohols can be adapted. A plausible synthetic approach is outlined below.
Conceptual Synthetic Workflow
A potential synthetic route to a trien-ol like Deca-2,4,7-trien-1-ol could involve a series of coupling and oxidation/reduction reactions. The following diagram illustrates a conceptual workflow.
Caption: Conceptual synthetic workflow for Deca-2,4,7-trien-1-ol.
Biological Activity and Signaling Pathways
The biological activities of many unsaturated alcohols are of interest in drug development. While specific signaling pathways for Deca-2,4,7-trien-1-ol are not detailed in the available literature, related compounds, such as other fatty alcohols, have been studied for their various biological effects. For instance, some unsaturated alcohols exhibit anti-inflammatory, anti-bacterial, and cytotoxic activities. The investigation of such properties would typically follow a standard preclinical evaluation workflow.
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening the biological activity of a novel compound like Deca-2,4,7-trien-1-ol.
References
The Natural Occurrence of Trideca-2,4,7-trien-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of Trideca-2,4,7-trien-1-ol, a long-chain unsaturated fatty alcohol. While direct evidence for the widespread natural occurrence of this specific alcohol is limited, its existence is strongly suggested by the documented presence of its corresponding aldehyde, (2E,4Z,7Z)-2,4,7-Tridecatrienal, in various natural sources, particularly citrus species. This guide synthesizes the available information on the biosynthesis of long-chain fatty alcohols from their aldehyde precursors, outlines experimental protocols for their extraction and analysis, and presents a putative biosynthetic pathway. The information is intended to serve as a foundational resource for researchers interested in the biological activity and potential therapeutic applications of this and related compounds.
Introduction
Long-chain unsaturated fatty alcohols are a diverse class of bioactive molecules found throughout the plant and animal kingdoms. They play crucial roles in a variety of biological processes, including membrane structure, energy storage, and cell signaling. This compound, a C13 polyunsaturated alcohol, is a structurally intriguing molecule with potential for novel biological activities. Although not extensively studied, its corresponding aldehyde, (2E,4Z,7Z)-2,4,7-Tridecatrienal, is a known flavor and aroma compound in citrus fruits.[1][2] This guide explores the probable natural occurrence of this compound through an examination of fatty acid and aldehyde metabolism.
Biosynthesis of this compound
The biosynthesis of this compound is likely initiated from polyunsaturated fatty acids through a series of enzymatic reactions. The pathway would involve the formation of the corresponding aldehyde, (2E,4Z,7Z)-2,4,7-Tridecatrienal, which is then reduced to the alcohol.
Putative Biosynthetic Pathway:
Caption: Putative biosynthetic pathway of this compound.
The initial step involves the activation of a polyunsaturated fatty acid to its coenzyme A (CoA) ester. This fatty acyl-CoA is then reduced to the corresponding aldehyde, (2E,4Z,7Z)-2,4,7-Tridecatrienal, by the action of fatty acyl-CoA reductases. Finally, the aldehyde is converted to this compound by an alcohol dehydrogenase or a specific fatty aldehyde reductase.
Natural Occurrence and Quantitative Data
Direct quantitative data for the natural occurrence of this compound is currently unavailable in the scientific literature. However, the presence of its precursor aldehyde in citrus essential oils suggests that the alcohol may also be present, albeit likely at lower concentrations. The following table presents representative quantitative data for related long-chain unsaturated aldehydes and alcohols found in various plant sources to provide a contextual understanding of their typical abundance.
| Compound | Plant Source | Concentration | Reference |
| (E)-2-Hexenal | Arabidopsis thaliana (leaves) | Variable, up to µg/g fresh weight | [3] |
| Hexanal | Arabidopsis thaliana (leaves) | Variable, up to µg/g fresh weight | [3] |
| Limonene | Citrus unshiu (peel) | 20.28 - 56.21 mg/kg | [4] |
| Fatty Alcohols (C22-C30) | Deciduous Angiosperms | Abundant in epicuticular wax | [5] |
| Fatty Alcohols (C12, C16) | Palm Oil | High concentrations | [5] |
| Policosanols (long-chain alcohols) | Saccharum officinarum (sugarcane) | High content in press mud wax | [6] |
| Sterols and Fatty Alcohols | Olive drupes | 0.1 - 1086.9 µg/g and 0.1 - 5855.3 µg/g, respectively | [7] |
Experimental Protocols
The extraction, isolation, and characterization of this compound from natural sources would follow established methods for long-chain fatty alcohols.
Extraction and Isolation
A generalized workflow for the extraction and isolation of long-chain fatty alcohols from plant material is presented below.
Caption: Generalized workflow for fatty alcohol extraction and isolation.
Methodology:
-
Sample Preparation: Fresh or freeze-dried plant material is ground to a fine powder.
-
Extraction: The powdered material is extracted with a suitable organic solvent system, such as a mixture of hexane and isopropanol, to isolate the lipid fraction.
-
Saponification: The crude lipid extract is subjected to saponification using a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze ester linkages and liberate free fatty alcohols.
-
Purification: The non-saponifiable fraction, containing the fatty alcohols, is then extracted with a non-polar solvent like hexane. Further purification can be achieved using column chromatography on silica gel.
Characterization and Quantification
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the characterization and quantification of fatty alcohols.
Methodology:
-
Derivatization: To improve volatility and chromatographic separation, the hydroxyl group of the fatty alcohols is typically derivatized to form trimethylsilyl (TMS) ethers or other suitable derivatives.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a mass spectrometer.
-
Gas Chromatography: A capillary column with a non-polar stationary phase is used to separate the individual fatty alcohol derivatives based on their boiling points and polarity.
-
Mass Spectrometry: The eluted compounds are ionized, and the resulting mass spectra provide information about their molecular weight and fragmentation patterns, allowing for structural elucidation.
-
-
Quantification: Quantification is achieved by comparing the peak area of the target analyte to that of an internal standard.
Potential Signaling Pathways
While specific signaling pathways involving this compound have not been elucidated, fatty acids and their derivatives are known to be involved in various signaling cascades. Aldehydes generated from lipid peroxidation can act as signaling molecules in plant stress responses.[8][9] It is plausible that long-chain unsaturated alcohols could also modulate cellular signaling, potentially through interactions with protein kinases, phosphatases, or transcription factors.
Caption: Generalized fatty acid signaling pathway.
Conclusion
This technical guide consolidates the current understanding of the natural occurrence of this compound. While direct evidence remains to be established, the presence of its aldehyde precursor in nature, coupled with the well-characterized biochemical pathways for the conversion of fatty aldehydes to alcohols, provides a strong basis for its probable existence in biological systems. The provided experimental protocols offer a starting point for researchers aiming to isolate and characterize this and other novel long-chain unsaturated fatty alcohols. Further research is warranted to fully elucidate the natural distribution, biological activities, and potential applications of this compound.
References
- 1. (E,Z,Z)-2,4,7-tridecatrienal, 13552-96-0 [thegoodscentscompany.com]
- 2. scent.vn [scent.vn]
- 3. Variability in the Capacity to Produce Damage-Induced Aldehyde Green Leaf Volatiles among Different Plant Species Provides Novel Insights into Biosynthetic Diversity [mdpi.com]
- 4. Comparative study on volatile compounds and taste components of various citrus cultivars using electronic sensors, GC–MS, and GC-olfactometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cedar.wwu.edu [cedar.wwu.edu]
- 6. impactfactor.org [impactfactor.org]
- 7. Characterization of fatty alcohol and sterol fractions in olive tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Trideca-2,4,7-trien-1-ol: Stereoisomers and Bioactivity
A comprehensive review of the scientific literature reveals a significant gap in the publicly available information regarding the bioactivity of Trideca-2,4,7-trien-1-ol and its stereoisomers. While the corresponding aldehyde, (2E,4Z,7Z)-2,4,7-Tridecatrienal, is a known flavoring agent, detailed studies on the biological effects of the alcohol form are not present in accessible scientific databases and publications.
This technical guide aims to address the inquiry on this compound by first acknowledging the absence of direct research on its bioactivity. Subsequently, it will provide context by discussing structurally related polyunsaturated aliphatic alcohols and the known information about its aldehyde analogue. This approach is intended to offer a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical space.
This compound: A Molecule of Unknown Biological Significance
Extensive searches of chemical and biological databases, including PubChem, Scopus, and Web of Science, did not yield any specific studies detailing the synthesis, isolation, or biological evaluation of this compound or its potential stereoisomers, such as (2E,4E,7Z)-trideca-2,4,7-trien-1-ol or (2E,4Z,7Z)-trideca-2,4,7-trien-1-ol. This lack of data prevents the creation of a comprehensive guide on its specific bioactivity, experimental protocols, and affected signaling pathways as initially requested.
The Aldehyde Analogue: (2E,4Z,7Z)-2,4,7-Tridecatrienal
In contrast to the alcohol, its corresponding aldehyde, (2E,4Z,7Z)-2,4,7-Tridecatrienal, is a recognized compound. It is listed in flavor and fragrance databases and is known for its potential contribution to the aroma of certain natural products. However, even for this analogue, detailed toxicological or pharmacological studies are not widely available in the public domain.
Bioactivity of Structurally Related Polyunsaturated Aliphatic Alcohols
To provide a broader context, it is useful to consider the known biological activities of other polyunsaturated aliphatic alcohols. This class of compounds is diverse, with various members exhibiting a range of biological effects, from pheromonal activity in insects to potential roles in cellular signaling in mammals.
It is important to note that direct extrapolation of the bioactivity of these related compounds to this compound is not scientifically valid without experimental evidence.
Future Research Directions
The absence of information on this compound highlights a potential area for novel research. Future studies could focus on:
-
Chemical Synthesis: Developing and optimizing synthetic routes to produce various stereoisomers of this compound in sufficient quantities for biological testing.
-
Natural Product Isolation: Investigating natural sources, such as plants or microorganisms, for the presence of this compound.
-
Bioactivity Screening: Conducting a broad range of in vitro and in vivo assays to determine any potential pharmacological or toxicological effects of the different stereoisomers. This could include screening for antimicrobial, anti-inflammatory, anticancer, or insecticidal activities.
-
Mechanism of Action Studies: If any significant bioactivity is identified, subsequent research could focus on elucidating the underlying molecular mechanisms and signaling pathways involved.
Conclusion
While the initial request for a detailed technical guide on the stereoisomers and bioactivity of this compound cannot be fulfilled due to a lack of available data, this document serves to summarize the current state of knowledge. The field of natural product chemistry and drug discovery is vast, and it is plausible that this compound and its isomers have yet to be thoroughly investigated. The information provided on its aldehyde analogue and structurally related compounds may offer a starting point for researchers interested in exploring the potential of this and other understudied polyunsaturated aliphatic alcohols. Further primary research is essential to uncover any potential biological activities and therapeutic applications of this compound.
Biosynthesis of Trideca-2,4,7-trien-1-ol: A Hypothetical Pathway Based on Insect Pheromone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trideca-2,4,7-trien-1-ol is a long-chain unsaturated alcohol, a class of compounds frequently identified as insect pheromones. While the specific biosynthetic pathway for this molecule has not been definitively elucidated in published literature, a comprehensive understanding of analogous pathways in insects allows for the construction of a robust hypothetical model. This technical guide outlines a plausible biosynthetic route to this compound, drawing upon established principles of fatty acid metabolism and modification in insects. The proposed pathway involves a series of desaturation and chain-shortening steps, culminating in the reduction of a fatty acyl precursor to the final alcohol product. This guide provides detailed descriptions of the key enzymatic reactions, potential experimental protocols for pathway elucidation, and visual representations of the proposed metabolic cascade.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of long-chain unsaturated alcohols, such as this compound, in insects is believed to originate from primary fatty acid metabolism.[1][2] The common C16 and C18 saturated fatty acids, palmitic acid and stearic acid, serve as the primary precursors. The synthesis of this compound, a C13 compound, likely involves a combination of desaturation and chain-shortening reactions of a C18 fatty acid precursor, followed by reduction to the corresponding alcohol.
The proposed pathway can be dissected into the following key stages:
-
De Novo Fatty Acid Synthesis: The pathway initiates with the de novo synthesis of saturated fatty acids, primarily palmitoyl-CoA (C16) and stearoyl-CoA (C18), from acetyl-CoA and malonyl-CoA.
-
Desaturation Events: A series of specific desaturase enzymes introduce double bonds at precise locations within the fatty acyl chain. To achieve the 2,4,7-triene structure, a sequence of desaturation events is necessary. This would likely involve a combination of Δ9, Δ12, and other desaturases, potentially with shifts in double bond positions occurring through subsequent enzymatic steps.
-
Chain Shortening (β-oxidation): To arrive at a C13 backbone from a C16 or C18 precursor, a limited and controlled round of β-oxidation is required. This process systematically removes two-carbon units from the carboxyl end of the fatty acyl-CoA.
-
Terminal Reduction: The final step in the biosynthesis is the reduction of the carboxyl group of the C13 trienoic fatty acyl-CoA to an alcohol. This is typically catalyzed by a fatty acyl reductase (FAR).[3][4]
Below is a diagrammatic representation of the proposed biosynthetic pathway.
References
- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica [frontiersin.org]
- 4. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological and Predictive Technical Guide to Trideca-2,4,7-trien-1-ol
Disclaimer: Direct literature on Trideca-2,4,7-trien-1-ol is not available. This guide is a predictive and methodological resource based on established chemical principles and data from analogous long-chain polyunsaturated alcohols.
Introduction
This compound is a C13 unsaturated fatty alcohol. While specific research on this compound is not publicly available, its structure suggests potential biological activities analogous to other polyunsaturated alcohols, which are known to play roles in cell signaling, membrane fluidity, and as precursors to other bioactive molecules.[1] This technical guide provides a hypothetical framework for its synthesis, characterization, and potential biological significance, aimed at researchers, scientists, and drug development professionals.
Predicted Physicochemical and Spectroscopic Data
The following tables summarize predicted quantitative data for this compound based on known values for similar long-chain polyunsaturated alcohols.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₂₂O |
| Molecular Weight | 194.32 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approx. 260-270 °C at 760 mmHg |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, chloroform, hexanes) |
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.5-6.5 | m | 6H | Vinylic protons (-CH=CH-) |
| ~4.1 | d | 2H | -CH₂OH |
| ~2.0-2.3 | m | 4H | Allylic protons |
| ~1.2-1.4 | m | 6H | Methylene protons (-CH₂-) |
| ~0.9 | t | 3H | Terminal methyl protons (-CH₃) |
| ~1.5 | br s | 1H | Hydroxyl proton (-OH) |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~125-135 | Vinylic carbons (-CH=CH-) |
| ~63 | -CH₂OH |
| ~32 | Allylic carbons |
| ~25-30 | Methylene carbons (-CH₂-) |
| ~14 | Terminal methyl carbon (-CH₃) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 194 | [M]⁺ (Molecular ion) |
| 176 | [M-H₂O]⁺ (Dehydration)[2][3][4] |
| Various | Fragments from α-cleavage and cleavage at allylic positions[2][4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through established methods for constructing polyene chains, such as the Wittig reaction and Sonogashira coupling.[5][6][7][8][9][10][11][12][13][14]
Synthetic Strategy: A Hypothetical Wittig Reaction Approach
A plausible synthetic route involves the coupling of an appropriate phosphonium ylide with an aldehyde.
Experimental Protocol: Synthesis of a C13-trienol via Wittig Reaction
-
Preparation of the Phosphonium Ylide:
-
A suitable alkyl halide (e.g., a C5 halide with a terminal double bond) is reacted with triphenylphosphine in a solvent like toluene under reflux to form the corresponding phosphonium salt.
-
The phosphonium salt is then treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C to 0 °C) to generate the ylide.
-
-
Wittig Reaction:
-
An appropriate α,β-unsaturated aldehyde (e.g., a C8 aldehyde with a conjugated double bond and a protected alcohol) is dissolved in anhydrous THF.
-
The solution of the ylide is added dropwise to the aldehyde solution at low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
-
Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
-
Deprotection:
-
If a protecting group was used for the hydroxyl function, it is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a silyl ether).
-
Characterization Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent.[15][16][17][18][19][20][21]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Fragmentation patterns are analyzed using GC-MS or LC-MS.[2][3][4][22][23]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, particularly the O-H stretch of the alcohol and C=C stretches of the alkenes.
Potential Biological Activities and Signaling Pathways
Long-chain unsaturated alcohols have been shown to possess a range of biological activities, including antibacterial effects and modulation of membrane fluidity.[1][24][25]
Hypothetical Mechanism of Action: Antibacterial Activity
The antibacterial action of long-chain fatty alcohols is often attributed to their interaction with and disruption of the bacterial cell membrane.[25] The length of the carbon chain and the degree of unsaturation can influence this activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
A bacterial strain (e.g., Staphylococcus aureus) is cultured in an appropriate broth medium.
-
A serial dilution of this compound is prepared in the broth.
-
The bacterial culture is added to each dilution to a final concentration of ~5 x 10⁵ CFU/mL.
-
The samples are incubated at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Visualizations
Synthetic Workflow
References
- 1. Effects of long-chain cis-unsaturated fatty acids and their alcohol analogs on aggregation of bovine platelets and their relation with membrane fluidity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00086A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. gchemglobal.com [gchemglobal.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Assignment of the 1H and 13C NMR of tocotrienols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. LC-NMR Technique in the Analysis of Phytosterols in Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. youtube.com [youtube.com]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Trideca-2,4,7-trien-1-ol: An Analysis of Available Chemical Data
A comprehensive search of scientific literature and chemical databases reveals a notable absence of information on the specific compound Trideca-2,4,7-trien-1-ol. This suggests that the molecule may not be a well-characterized or synthesized compound, or it may be referred to by a different nomenclature. While direct data on its discovery, history, and biological activity is unavailable, analysis of related compounds provides context within the broader landscape of unsaturated long-chain alcohols and aldehydes.
Efforts to locate data on this compound did not yield specific experimental protocols, quantitative data, or established signaling pathways. The investigation, however, did uncover information on structurally similar molecules, which may offer insights into the potential properties and challenges associated with the synthesis and characterization of the requested compound.
Related Compounds and Potential Insights
Research into related structures, such as various isomers of tridecatrienals, provides a glimpse into the chemical family to which this compound would belong. For instance, (2E,4Z,7Z)-2,4,7-Tridecatrienal is a known fatty aldehyde.[1] While an aldehyde and not an alcohol, its documented properties as a flavor and fragrance agent highlight the sensory characteristics often associated with long-chain unsaturated molecules.[2]
The synthesis of complex cyclic molecules incorporating a "trideca" backbone has been reported, but these structures bear little resemblance to the linear trienol requested.[3][4][5][6] Additionally, a related compound, 4,8,12-Trimethyl-4-ol-trideca-7,11-dien-1-in, has been documented, though it possesses a different pattern of unsaturation and substitution.[7]
Challenges and Future Directions
The lack of available information on this compound presents a significant challenge in providing a detailed technical guide. Without foundational data on its synthesis, isolation, or biological activity, any discussion of its properties or potential applications would be purely speculative.
For researchers and drug development professionals interested in this specific molecule, the initial step would be to undertake a de novo synthesis. This would be a critical prerequisite for any subsequent characterization and investigation of its physical, chemical, and biological properties. A logical starting point for a synthetic strategy could involve the reduction of a corresponding trideca-2,4,7-trienoic acid or trideca-2,4,7-trienal.
The following conceptual workflow outlines a hypothetical approach to the synthesis and characterization of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for (2E,4Z,7Z)-2,4,7-Tridecatrienal (HMDB0033545) [hmdb.ca]
- 2. (E,Z,Z)-2,4,7-tridecatrienal, 13552-96-0 [thegoodscentscompany.com]
- 3. BJOC - Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
Theoretical Exploration of Trideca-2,4,7-trien-1-ol: A Structural and Conformational Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the structure of Trideca-2,4,7-trien-1-ol, a polyunsaturated long-chain alcohol. Due to the limited availability of direct theoretical studies on this specific molecule, this paper presents a representative analysis based on computational methodologies applied to structurally similar compounds, particularly the well-studied termite pheromone, (3Z,6Z,8E)-dodecatrien-1-ol. This guide details the computational protocols, presents key structural and energetic data in a comparative format, and visualizes the theoretical workflow and conceptual relationships inherent in such studies. The content is intended to serve as a foundational resource for researchers engaged in the study of long-chain polyunsaturated alcohols and their potential applications in drug development and other scientific fields.
Introduction
Long-chain polyunsaturated alcohols are a class of organic molecules that play significant roles in various biological processes. Their structural characteristics, including the geometry of their double bonds and their conformational flexibility, are intimately linked to their biological activity. This compound, with its thirteen-carbon backbone and three double bonds, represents a molecule of interest for understanding structure-activity relationships in this class of compounds.
Theoretical and computational chemistry provide powerful tools to investigate the molecular structure, conformational landscape, and electronic properties of such molecules at an atomic level of detail.[1] These methods are essential for predicting stable conformations, understanding spectroscopic data, and guiding the synthesis and development of new therapeutic agents. This guide outlines the common theoretical approaches used to study molecules like this compound and presents expected quantitative data based on analogous systems.
Computational Methodologies
The theoretical investigation of flexible molecules like this compound typically involves a multi-step computational protocol. The primary methods employed are quantum chemical calculations, specifically Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.
Conformational Search and Geometry Optimization
A thorough exploration of the potential energy surface is crucial to identify the most stable conformations (isomers). This is typically achieved through:
-
Initial Conformational Sampling: Generation of a diverse set of initial structures by systematically rotating around single bonds (dihedral angle scanning).
-
Geometry Optimization: Each initial structure is then optimized to a local energy minimum. DFT methods are commonly used for this step. A popular and effective approach involves using a functional like B3LYP in conjunction with a basis set such as 6-31G(d,p) or larger for improved accuracy.[2] Dispersion corrections (e.g., D3) are often included to better account for non-covalent interactions, which are important in long-chain molecules.
Calculation of Molecular Properties
Once the stable conformers are identified, a range of molecular properties can be calculated to characterize their structure and reactivity:
-
Vibrational Frequencies: Calculated to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to predict infrared (IR) spectra.
-
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Electrostatic Potential (ESP) Mapping: Visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.
-
Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts, which, when compared with experimental data, can help in the structural elucidation of the molecule.[1]
Predicted Structural and Energetic Data
The following tables summarize the kind of quantitative data that would be obtained from a detailed theoretical study of this compound, based on findings for analogous polyunsaturated systems.
Table 1: Predicted Geometrical Parameters for a Stable Conformer of this compound
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-31G(d,p)) |
| Bond Lengths (Å) | C=C (conjugated) | ~1.34 - 1.35 |
| C=C (isolated) | ~1.33 | |
| C-C (single, sp2-sp2) | ~1.46 | |
| C-C (single, sp2-sp3) | ~1.50 | |
| C-C (single, sp3-sp3) | ~1.53 | |
| C-O | ~1.43 | |
| O-H | ~0.96 | |
| Bond Angles (°) | C=C-C (conjugated) | ~123 - 125 |
| C-C-C (sp3) | ~112 - 114 | |
| C-O-H | ~108 | |
| Dihedral Angles (°) | H-C=C-H (cis) | ~0 |
| H-C=C-H (trans) | ~180 | |
| C-C-C-C (gauche) | ~±60 | |
| C-C-C-C (anti) | ~180 |
Table 2: Predicted Relative Energies of Different Isomers/Conformers
| Isomer/Conformer | Description | Relative Energy (kcal/mol) |
| (2E,4Z,7Z)-isomer | All-trans extended conformation | 0.00 (Reference) |
| (2E,4Z,7Z)-isomer | Gauche conformation in alkyl chain | +0.5 - 1.5 |
| (2Z,4E,7E)-isomer | Different stereochemistry | > 2.0 |
| Other Stereoisomers | Various cis/trans combinations | Variable, generally higher in energy |
Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships in the theoretical study of this compound.
Caption: Workflow for the theoretical study of this compound.
Caption: Relationship between computational methods and calculated properties.
Conclusion
The theoretical study of this compound, and by extension other long-chain polyunsaturated alcohols, provides invaluable insights into their structural and electronic properties. Through the application of robust computational methodologies like Density Functional Theory, it is possible to elucidate the preferred conformations, geometric parameters, and reactivity indicators of these molecules. The data and workflows presented in this guide, based on established practices for analogous systems, offer a foundational framework for researchers. Such theoretical investigations are a critical component in the modern drug discovery and materials science landscape, enabling a rational, structure-based approach to the design of novel molecules with desired functionalities.
References
Methodological & Application
Application Notes & Protocols for the Analytical Detection of Trideca-2,4,7-trien-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trideca-2,4,7-trien-1-ol is a long-chain unsaturated alcohol that may be of interest in various fields, including pheromone research, flavor and fragrance chemistry, and as a potential bioactive molecule. Accurate and sensitive detection and quantification of this analyte are crucial for understanding its biological role and for quality control in various applications. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[1][2] An alternative High-Performance Liquid Chromatography (HPLC) method is also presented for non-volatile derivatives or when GC-MS is not available.
Analytical Methods Overview
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.[1] For long-chain alcohols like this compound, derivatization may be employed to increase volatility and improve chromatographic peak shape.[5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their affinity for a stationary and a mobile phase. For compounds lacking a strong chromophore, such as this compound, derivatization with a UV-absorbing agent is necessary for sensitive detection.[7]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol details the sample preparation, derivatization, and GC-MS conditions for the quantification of this compound.
1. Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
-
Liquid-Liquid Extraction (LLE): This technique is suitable for extracting analytes from aqueous samples.[1]
-
To 10 mL of the aqueous sample, add 5 mL of a suitable organic solvent (e.g., hexane, dichloromethane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully collect the organic layer containing the analyte.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.[8]
-
-
Solid-Phase Extraction (SPE): SPE is used to clean up complex samples and concentrate the analyte.[1]
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 5 mL of a water/methanol mixture to remove interferences.
-
Elute the analyte with 5 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness and reconstitute in a known volume of solvent.
-
2. Derivatization (Optional but Recommended)
To improve the volatility and chromatographic performance of this compound, derivatization to its trimethylsilyl (TMS) ether is recommended.
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
4. Data Analysis and Quantification
-
Identification: The analyte is identified by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by interpolating its peak area against the calibration curve.
Protocol 2: HPLC-UV Analysis of this compound
This protocol is an alternative for laboratories without access to GC-MS. It requires derivatization to introduce a UV-active chromophore.
1. Sample Preparation
Follow the same sample preparation procedures (LLE or SPE) as described in the GC-MS protocol.
2. Derivatization
Derivatization with p-nitrobenzoyl chloride is a common method to add a UV-absorbing moiety to alcohols.
-
To the dried extract, add 100 µL of a 1% solution of p-nitrobenzoyl chloride in pyridine.
-
Add 50 µL of triethylamine as a catalyst.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detector | |
| Wavelength | 254 nm |
4. Data Analysis and Quantification
Similar to the GC-MS method, identification is based on retention time comparison with a derivatized standard, and quantification is performed using a calibration curve.
Quantitative Data Summary
The following tables summarize typical validation parameters that should be established for the quantitative methods.
Table 1: GC-MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 2: HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 20% |
Visualizations
Analytical Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound.
Logical Relationship for Method Selection
This diagram outlines the decision-making process for selecting the appropriate analytical method.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. impactfactor.org [impactfactor.org]
- 5. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. molnar-institute.com [molnar-institute.com]
- 8. organomation.com [organomation.com]
Application Notes and Protocols for Electroantennography (EAG) using Trideca-2,4,7-trien-1-ol
For: Researchers, scientists, and drug development professionals.
Subject: Standardized protocol for the use of Trideca-2,4,7-trien-1-ol in electroantennography (EAG) studies for the investigation of insect olfactory responses.
Introduction
Electroantennography (EAG) is a technique used to measure the electrical output from an insect's antenna in response to an olfactory stimulus. This method provides valuable insights into which volatile compounds are detected by an insect's olfactory system and the relative sensitivity to different chemicals. These application notes provide a detailed protocol for using this compound as a stimulus in EAG assays. While this compound is not a widely documented pheromone, its structural similarity to known insect semiochemicals suggests its potential for eliciting olfactory responses. The following protocols are based on established EAG methodologies and can be adapted for various insect species.
Data Presentation
Quantitative data from EAG experiments should be systematically recorded to allow for robust analysis and comparison. The following table provides a template for organizing dose-response data for this compound.
Table 1: Hypothetical Dose-Response of an Insect Antenna to this compound
| Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%) |
| 0.001 | 0.15 | 0.05 | 10 |
| 0.01 | 0.45 | 0.10 | 30 |
| 0.1 | 0.90 | 0.18 | 60 |
| 1 | 1.50 | 0.25 | 100 |
| 10 | 1.48 | 0.28 | 99 |
| 100 | 1.45 | 0.30 | 97 |
| Control (Solvent) | 0.05 | 0.02 | 3 |
Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual results will vary depending on the insect species and experimental conditions.
Experimental Protocols
Preparation of this compound Solutions
-
Solvent Selection: High-purity solvents such as hexane, pentane, or mineral oil should be used to dissolve this compound. The choice of solvent should be based on the volatility of the compound and the experimental requirements.
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Serial Dilutions: Create a series of dilutions from the stock solution to achieve the desired concentrations for the dose-response study (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/µL).
-
Storage: Store all solutions at -20°C in airtight vials to prevent degradation and evaporation.
Insect Preparation
-
Immobilization: Immobilize the insect using a method appropriate for the species (e.g., chilling on ice, brief CO2 anesthetization).
-
Mounting: Secure the insect to a mounting stage using dental wax or a similar adhesive, ensuring the head and antennae are accessible.
-
Antenna Preparation: For preparations involving a dissected antenna, carefully excise one antenna at the base using fine scissors. Mount the antenna between two electrodes. For whole-animal preparations, insert a ground electrode into a non-critical part of the body (e.g., the eye or thorax) and the recording electrode over the tip of the antenna.
Electroantennography (EAG) Recording
-
Electrode Placement:
-
Recording Electrode: A glass capillary electrode filled with a saline solution (e.g., 0.1 M KCl) is placed over the distal end of the antenna. A silver wire (Ag/AgCl) is inserted into the electrode to make contact with the saline.
-
Reference Electrode: A similar electrode is inserted into the base of the antenna or the insect's head.
-
-
Signal Amplification: The potential difference between the two electrodes is amplified using a high-impedance preamplifier (10x). The signal is then further amplified and filtered by a main amplifier.
-
Data Acquisition: The amplified signal is digitized and recorded using a data acquisition system and appropriate software.
Odor Stimulation
-
Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna through a delivery tube.
-
Sample Application: A filter paper strip (1 cm x 2 cm) is loaded with a known volume (e.g., 10 µL) of the this compound solution. The solvent is allowed to evaporate for a few seconds.
-
Puff Delivery: The filter paper is inserted into a Pasteur pipette. A puff of air (e.g., 0.5 seconds) is injected through the pipette into the main airstream directed at the antenna.
-
Inter-stimulus Interval: A sufficient interval (e.g., 30-60 seconds) between stimuli is necessary to allow the antennal receptors to recover.
-
Controls: A solvent-only control should be used to measure any response to the solvent. A standard reference compound known to elicit a response in the test insect should also be used to monitor the preparation's viability.
Visualizations
Experimental Workflow
Caption: Experimental workflow for electroantennography.
Generalized Insect Olfactory Signaling Pathway
Caption: Generalized insect olfactory signaling pathway.
Application Notes and Protocols for the Field Use of Potato Tuber Moth (Phthorimaea operculella) Pheromone
Disclaimer: Initial searches for "Trideca-2,4,7-trien-1-ol" did not yield conclusive evidence of its use as a recognized insect pheromone. It is plausible that this is a misidentification or a compound with very limited public research available. Therefore, this document provides detailed application notes and protocols for a well-documented, structurally related pheromone system: the sex pheromone of the Potato Tuber Moth (Phthorimaea operculella). This information is intended to serve as a comprehensive example for researchers, scientists, and drug development professionals in the field of chemical ecology and pest management.
The primary components of the P. operculella sex pheromone are:
-
PTM1: (E,Z)-4,7-tridecadien-1-ol acetate
-
PTM2: (E,Z,Z)-4,7,10-tridecatrien-1-ol acetate
These components are typically used in blends to monitor and control populations of the potato tuber moth, a significant pest of potato crops worldwide.
Data Presentation
Table 1: Efficacy of Pheromone Blends and Trap Designs for Monitoring P. operculella
| Pheromone Blend (PTM1:PTM2) | Trap Type | Mean Moth Capture (moths/trap/day) | Reference |
| 1:1 | DeSIRe (delta) | 29.3 | [1] |
| 1:1.5 | DeSIRe (delta) | Not significantly different from 1:1 | [1] |
| 1:4 | DeSIRe (delta) | Significantly lower than 1:1 and 1:1.5 | [1] |
| 1:1 | Water Trap | 124 | [1] |
| 1:1.5 | Water Trap | Not significantly different from 1:1 | [1] |
| 1:4 | Water Trap | Significantly lower than 1:1 and 1:1.5 | [1] |
| Not Specified | White Pheromone Trap | 110.4 (average over a month) | [2] |
| Not Specified | Yellow Pheromone Trap | 73.9 (average over a month) | [2] |
| Not Specified | Green Pheromone Trap | 43.4 (average over a month) | [2] |
Table 2: Influence of Trap Placement on P. operculella Capture
| Trap Height | Mean Moth Capture (individuals/month/trap) | Reference |
| Ground Level | 3888.50 ± 169.28 | [2] |
| 50 cm above ground | Significantly lower than ground level | [2] |
| 100 cm above ground | Significantly lower than ground level | [2] |
Experimental Protocols
Protocol 1: Synthesis of (E,Z)-4,7-tridecadien-1-ol acetate (PTM1)
This protocol is a generalized representation based on common synthetic routes. Specific reagents and conditions may require optimization.
Objective: To synthesize (E,Z)-4,7-tridecadien-1-ol acetate.
Materials:
-
Starting materials (e.g., commercially available alkynes and alkyl halides)
-
Solvents (e.g., THF, diethyl ether, hexane)
-
Reagents for coupling reactions (e.g., organocuprates)
-
Reducing agents (e.g., lithium aluminum hydride)
-
Acetylating agent (e.g., acetyl chloride or acetic anhydride)
-
Chromatography supplies (silica gel, solvents)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of the Dienyne Precursor: This step typically involves the coupling of a C6 alkyl fragment with a C7 fragment containing a triple bond and a protected alcohol. A common method is the use of an organocuprate reagent.
-
Stereoselective Reduction: The triple bond in the dienyne precursor is stereoselectively reduced to a Z-double bond. This can be achieved using catalytic hydrogenation with a Lindlar catalyst or through hydroboration-protonolysis.
-
Deprotection: The protecting group on the alcohol is removed to yield (E,Z)-4,7-tridecadien-1-ol.
-
Acetylation: The alcohol is acetylated to form the final product, (E,Z)-4,7-tridecadien-1-ol acetate. This is typically done using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
-
Purification: The final product is purified using column chromatography on silica gel to achieve high isomeric and chemical purity.
Characterization: The structure and purity of the synthesized pheromone should be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Preparation of Pheromone Lures for Field Trapping
Objective: To prepare rubber septa lures impregnated with the synthetic pheromone blend.
Materials:
-
Synthetic PTM1 and PTM2 of high purity
-
Hexane (HPLC grade)
-
Red rubber septa
-
Micropipettes
-
Glass vials with caps
-
Vortex mixer
-
Fume hood
Procedure:
-
Prepare Stock Solutions: Prepare individual stock solutions of PTM1 and PTM2 in hexane at a known concentration (e.g., 10 mg/mL).
-
Prepare Pheromone Blend: In a clean glass vial, combine the appropriate volumes of the PTM1 and PTM2 stock solutions to achieve the desired ratio (e.g., 1:1.5). For example, to prepare a 1:1.5 blend, mix 100 µL of PTM1 stock with 150 µL of PTM2 stock.
-
Load the Lures: Using a micropipette, carefully apply a specific amount of the pheromone blend onto each rubber septum. The total pheromone load per lure can vary, but a common starting point is 1 mg.
-
Solvent Evaporation: Allow the hexane to evaporate completely from the septa in a fume hood for at least one hour.
-
Storage: Store the prepared lures in airtight containers in a freezer (-20°C) until field deployment to prevent degradation and loss of volatiles.
Protocol 3: Field Application for Monitoring P. operculella Populations
Objective: To monitor the population dynamics of male P. operculella using pheromone-baited traps.
Materials:
-
Pheromone lures (prepared as in Protocol 2)
-
Insect traps (e.g., delta traps with sticky liners or water traps)
-
Stakes or posts for trap deployment
-
GPS device for recording trap locations
-
Data sheets for recording moth captures
Procedure:
-
Trap Placement:
-
Deploy traps in the potato field at the beginning of the crop season.
-
Place traps at a recommended density, typically 1 trap per 1-5 hectares for monitoring.
-
Mount traps on stakes at a height just above the crop canopy. Research suggests that traps placed at ground level may capture more moths, so this can be tested.[2]
-
Ensure a minimum distance of 50 meters between traps to avoid interference.
-
-
Lure Installation: Place one pheromone lure inside each trap according to the manufacturer's instructions.
-
Data Collection:
-
Inspect the traps weekly or bi-weekly.
-
Count the number of captured male P. operculella moths in each trap.
-
Record the data on a data sheet along with the date and trap location.
-
-
Trap Maintenance:
-
Replace the sticky liners or empty and refill water traps as needed.
-
Replace the pheromone lures every 4-6 weeks, or as recommended by the supplier, to ensure a consistent release rate.
-
-
Data Analysis: Analyze the trap capture data to determine the population trends of the pest over time. This information can be used to make informed decisions about the timing of control measures.
Visualizations
Caption: Pheromone signaling in P. operculella.
Caption: Experimental workflow for pheromone application.
References
Application Notes and Protocols for the Bioassessment of Trideca-2,4,7-trien-1-ol
Disclaimer: As of the current date, specific bioassay data and established protocols for Trideca-2,4,7-trien-1-ol are not available in the public domain. The following application notes provide detailed, representative protocols for common bioassays used to characterize novel bioactive compounds. These protocols can be adapted by researchers for the initial biological evaluation of this compound.
Cytotoxicity Assessment using MTT Assay
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is crucial for determining the potential toxicity of a novel compound against various cell lines and for establishing a safe dose range for further biological studies. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of formazan produced is proportional to the number of viable cells.[1]
Experimental Protocol: MTT Assay
Materials:
-
This compound (or test compound)
-
Selected cancer or normal cell lines (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[3] Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized to formazan.[3][4]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| A549 | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| HEK293 | 24 | [Insert Value] |
| 48 | [Insert Value] |
Experimental Workflow: MTT Assay
Antimicrobial Activity Assessment using Minimum Inhibitory Concentration (MIC) Assay
Application Note: The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5] This assay is essential for screening the potential of novel compounds like this compound to inhibit the growth of pathogenic bacteria and fungi.[6] The broth microdilution method is a commonly used, high-throughput approach for MIC determination.[6][7]
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
This compound (or test compound)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[6]
-
Positive control antibiotic (e.g., ampicillin, fluconazole)
-
Solvent for the test compound (e.g., DMSO)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.[8]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL.[6]
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted compound.
-
Controls:
-
Growth Control: Wells containing only broth and the inoculum (no compound).
-
Sterility Control: Wells containing only broth (no inoculum or compound).
-
Positive Control: Wells containing a known antibiotic/antifungal agent and the inoculum.
-
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[6][8]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5][8]
-
Optional - Resazurin Assay: To aid in the determination of microbial viability, 20 µL of resazurin solution (0.01%) can be added to each well and incubated for a few hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.[9]
Data Presentation: MIC of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | [Insert Value] |
| Escherichia coli | Gram-negative Bacteria | [Insert Value] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | [Insert Value] |
| Candida albicans | Fungi (Yeast) | [Insert Value] |
Experimental Workflow: MIC Assay
Anti-inflammatory Activity Assessment via Nitric Oxide Synthase (NOS) Inhibition Assay
Application Note: The inhibition of nitric oxide (NO) production is a common method to screen for the anti-inflammatory potential of natural products.[10] Nitric oxide is a key inflammatory mediator, and its overproduction by inducible nitric oxide synthase (iNOS) is associated with various inflammatory conditions. This assay measures the ability of a test compound, such as this compound, to inhibit the activity of NOS, thereby reducing the production of NO. The amount of NO produced is typically quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11][12]
Experimental Protocol: NOS Inhibition Assay
Materials:
-
This compound (or test compound)
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) to induce inflammation
-
Complete cell culture medium
-
Griess Reagent System
-
Sodium nitrite standard solution
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of iNOS and subsequent NO production. Include a negative control (cells with medium only), a vehicle control, and a positive control (LPS stimulation without the test compound).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Prepare a standard curve of sodium nitrite.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis:
-
Determine the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition using the formula:
-
% NO Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in LPS-stimulated control)] x 100
-
-
Data Presentation: NOS Inhibition by this compound
| Compound Concentration (µM) | Nitrite Concentration (µM) | % NO Inhibition |
| 0 (LPS only) | [Insert Value] | 0 |
| [Conc. 1] | [Insert Value] | [Insert Value] |
| [Conc. 2] | [Insert Value] | [Insert Value] |
| [Conc. 3] | [Insert Value] | [Insert Value] |
| IC50 (µM) | [Insert Value] |
Experimental Workflow: NOS Inhibition Assay
Potential Signaling Pathways for Investigation
Application Note: Bioactive compounds often exert their effects by modulating specific intracellular signaling pathways. For a novel compound like this compound, investigating its impact on key pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK/ERK pathways, can provide valuable insights into its mechanism of action.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the immune and inflammatory responses.[13][14] It plays a key role in the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13] Inhibition of the NF-κB pathway is a common target for anti-inflammatory drug development.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[15][16] The ERK (Extracellular signal-Regulated Kinase) pathway, a major MAPK cascade, is often activated by growth factors and mitogens.[17][18] Dysregulation of this pathway is common in various diseases, including cancer.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. chondrex.com [chondrex.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. protocols.io [protocols.io]
- 8. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 9. 2.6. Minimum inhibitory concentration (MIC) [bio-protocol.org]
- 10. arborassays.com [arborassays.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Trideca-2,4,7-trien-1-ol as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trideca-2,4,7-trien-1-ol is a polyunsaturated aliphatic alcohol. Its structure, featuring multiple double bonds and a chiral center at the alcohol-bearing carbon, makes it a valuable chiral building block in organic synthesis. The specific geometry of the double bonds (E/Z isomerism) and the stereochemistry of the hydroxyl group provide a scaffold for the synthesis of complex molecules with high stereochemical fidelity. Such building blocks are crucial in the development of new pharmaceuticals, agrochemicals, and natural products, where biological activity is often highly dependent on the precise three-dimensional arrangement of atoms.[][2]
This document provides detailed application notes and experimental protocols for the synthesis and utilization of a specific enantiomer of this compound as a chiral building block. The methodologies described are based on well-established, stereoselective reactions commonly employed in the synthesis of polyene natural products and insect pheromones.[3][4][5][6]
Applications
Chiral polyene alcohols like this compound are versatile intermediates in the synthesis of a variety of complex target molecules:
-
Natural Product Synthesis: Many natural products, including polyketides and macrolides, contain long carbon chains with multiple stereocenters and specific double bond geometries.[7][8][9][10] this compound can serve as a key fragment in a convergent synthetic strategy, allowing for the efficient construction of these complex architectures.[3][8][9]
-
Drug Development: The introduction of chiral fragments can significantly impact the pharmacological profile of a drug candidate. The defined stereochemistry of this compound can be exploited to explore structure-activity relationships (SAR) and optimize the efficacy and safety of new therapeutic agents.
-
Insect Pheromones: Many insect pheromones are long-chain unsaturated alcohols, aldehydes, or esters.[4][5][6] The specific stereoisomers of these compounds are often crucial for their biological activity. This compound can be a precursor for the synthesis of pheromones with related structures, enabling the development of environmentally benign pest management strategies.[4][6]
-
Materials Science: Chiral polyenes can be incorporated into polymers and other materials to induce specific optical or electronic properties.
Synthetic Strategies for Chiral this compound
A plausible retrosynthetic analysis for a specific enantiomer of this compound is outlined below. This strategy relies on the asymmetric reduction of a corresponding α,β,γ,δ-unsaturated ketone, which can be assembled from smaller, commercially available fragments.
References
- 2. ethz.ch [ethz.ch]
- 3. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Asymmetric total synthesis of a putative sex pheromone component from the parasitoid wasp Trichogramma turkestanica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction | Semantic Scholar [semanticscholar.org]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Trideca-2,4,7-trien-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a proposed large-scale synthesis of Trideca-2,4,7-trien-1-ol. The synthesis is divided into two main stages: the formation of the precursor, (2E,4Z,7Z)-trideca-2,4,7-trienal, via a Horner-Wadsworth-Emmons reaction, followed by its selective reduction to the target alcohol using a Luche reduction. This approach is designed for scalability and high stereoselectivity. Additionally, a hypothetical signaling pathway is presented to illustrate the potential biological relevance of unsaturated fatty alcohols.
Data Presentation
The following table summarizes the quantitative data for the proposed two-step synthesis of this compound, assuming a starting scale of 1 mole of the initial aldehyde.
| Step | Reaction | Reactant 1 | Molar Ratio (to Aldehyde) | Reactant 2 | Molar Ratio (to Aldehyde) | Solvent | Expected Yield (%) | Product Purity (%) |
| 1 | Horner-Wadsworth-Emmons | (Z)-Dec-2-enal | 1.0 | Diethyl (E)-3-(diethoxyphosphoryl)acrylate | 1.1 | Tetrahydrofuran (THF) | 80-90 | >95 |
| 2 | Luche Reduction | (2E,4Z,7Z)-trideca-2,4,7-trienal | 1.0 | Sodium borohydride / Cerium(III) chloride heptahydrate | 1.5 / 1.1 | Methanol | 90-98 | >98 |
Experimental Protocols
Step 1: Synthesis of (2E,4Z,7Z)-trideca-2,4,7-trienal via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of the trienal intermediate using a Horner-Wadsworth-Emmons reaction, which is known for its high E-selectivity for the newly formed double bond.
Materials:
-
(Z)-Dec-2-enal
-
Diethyl (E)-3-(diethoxyphosphoryl)acrylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Reaction Vessel: A 5 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Ylide Formation: Anhydrous THF (2 L) is added to the flask, followed by the careful addition of sodium hydride (1.1 mol, 44 g of 60% dispersion). The suspension is cooled to 0 °C in an ice bath. A solution of diethyl (E)-3-(diethoxyphosphoryl)acrylate (1.1 mol, 292 g) in anhydrous THF (500 mL) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C. The mixture is stirred at 0 °C for an additional hour after the addition is complete.
-
Aldehyde Addition: A solution of (Z)-Dec-2-enal (1.0 mol, 154 g) in anhydrous THF (250 mL) is added dropwise to the reaction mixture over 1 hour, again maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and allowed to slowly warm to room temperature overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Quenching: Once the reaction is complete, the mixture is carefully cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (1 L).
-
Extraction and Work-up: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 500 mL). The combined organic layers are washed with water (1 L) and then with brine (1 L).
-
Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure (2E,4Z,7Z)-trideca-2,4,7-trienal.
Step 2: Synthesis of this compound via Luche Reduction
This protocol details the selective 1,2-reduction of the conjugated aldehyde to the corresponding allylic alcohol using sodium borohydride and cerium(III) chloride (Luche reduction).
Materials:
-
(2E,4Z,7Z)-trideca-2,4,7-trienal
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Reaction Vessel: A 5 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Dissolution of Reactants: (2E,4Z,7Z)-trideca-2,4,7-trienal (1.0 mol, 192 g) and cerium(III) chloride heptahydrate (1.1 mol, 410 g) are dissolved in methanol (2.5 L) in the reaction flask. The mixture is stirred at room temperature until all solids have dissolved.
-
Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 mol, 57 g) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution will be observed.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1-2 hours. The reaction progress is monitored by TLC until the starting aldehyde is no longer detectable.
-
Quenching: The reaction is quenched by the slow, dropwise addition of deionized water (1 L) at 0 °C.
-
Solvent Removal and Extraction: The methanol is removed under reduced pressure. The remaining aqueous slurry is extracted with diethyl ether (3 x 1 L).
-
Washing and Drying: The combined organic extracts are washed with water (1 L) and brine (1 L), then dried over anhydrous Na₂SO₄.
-
Concentration and Purification: The solvent is removed by rotary evaporation to yield the crude this compound. If necessary, the product can be further purified by flash chromatography on silica gel.
Mandatory Visualization
Synthesis Workflow
Application Notes and Protocols for Controlled Release Delivery Systems of Trideca-2,4,7-trien-1-ol
Abstract: This document provides detailed application notes and experimental protocols for the development and characterization of controlled release delivery systems for the novel hydrophobic compound, Trideca-2,4,7-trien-1-ol. The protocols focus on two promising platforms: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and a thermosensitive hydrogel system. These systems are designed to enhance the bioavailability and provide sustained release of this compound, a compound with significant therapeutic potential but limited by its poor aqueous solubility. The methodologies described herein are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a lipophilic small molecule with a profile that suggests potential applications in anti-inflammatory and immunomodulatory therapies. However, its hydrophobicity presents a significant challenge for effective delivery and achieving sustained therapeutic concentrations. Controlled release drug delivery systems are essential to overcome these limitations.[1] This document outlines protocols for the preparation and evaluation of two distinct delivery systems: PLGA nanoparticles, which are biodegradable and have a strong track record for encapsulating hydrophobic drugs, and a thermosensitive hydrogel for localized delivery.[2]
Materials and Methods
Materials
-
This compound (Purity >98%)
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, MW 15 kDa)
-
Polyvinyl alcohol (PVA) (MW 30-70 kDa)
-
Dichloromethane (DCM) (ACS grade)
-
Poloxamer 407
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
High-performance liquid chromatography (HPLC) grade acetonitrile and water
-
Dialysis tubing (MWCO 10 kDa)
Preparation of this compound Loaded PLGA Nanoparticles
This protocol is based on the oil-in-water (o/w) single emulsion solvent evaporation method.
Protocol:
-
Dissolve 50 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane. This forms the organic phase.
-
Prepare a 2% (w/v) aqueous solution of polyvinyl alcohol (PVA). This will be the aqueous phase.
-
Add the organic phase to 10 mL of the aqueous phase dropwise while sonicating on an ice bath for 2 minutes at 40% amplitude.
-
Homogenize the resulting emulsion at 15,000 rpm for 5 minutes.
-
Stir the nanoemulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane.
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water.
-
Resuspend the final nanoparticle pellet in a suitable aqueous buffer or lyoprotectant for storage.
Preparation of this compound Loaded Thermosensitive Hydrogel
This protocol utilizes the "cold method" for preparing a Poloxamer 407-based hydrogel.
Protocol:
-
Disperse 20% (w/v) of Poloxamer 407 in cold (4°C) phosphate-buffered saline (PBS, pH 7.4) with gentle stirring.
-
Keep the solution at 4°C overnight to ensure complete dissolution of the polymer.
-
Prepare a stock solution of this compound in ethanol (10 mg/mL).
-
Slowly add the desired amount of the this compound stock solution to the cold hydrogel base with continuous stirring.
-
The final concentration of the drug in the hydrogel should be 0.1% (w/v).
-
Store the drug-loaded hydrogel at 4°C.
Characterization of Delivery Systems
Nanoparticle Size and Zeta Potential
The particle size, polydispersity index (PDI), and zeta potential of the PLGA nanoparticles will be determined by dynamic light scattering (DLS).
Protocol:
-
Dilute the nanoparticle suspension (1:100) in deionized water.
-
Analyze the sample using a DLS instrument at 25°C.
-
Perform measurements in triplicate.
Encapsulation Efficiency and Drug Loading
The amount of this compound encapsulated within the PLGA nanoparticles will be quantified using HPLC.
Protocol:
-
Lyse a known amount of lyophilized nanoparticles in a mixture of DCM and acetonitrile (1:1).
-
Allow the polymer to precipitate and centrifuge to collect the supernatant containing the drug.
-
Quantify the drug concentration in the supernatant using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
In Vitro Drug Release Study
The release of this compound from both the PLGA nanoparticles and the thermosensitive hydrogel will be assessed using a dialysis method.
Protocol:
-
For nanoparticles, place 1 mL of the nanoparticle suspension in a dialysis bag (MWCO 10 kDa).
-
For the hydrogel, place 1 g of the gel in a dialysis bag.
-
Immerse the dialysis bag in 50 mL of release medium (PBS with 0.5% Tween 80 to ensure sink conditions) at 37°C with continuous stirring.
-
At predetermined time intervals (0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples by HPLC.
Data Presentation
Table 1: Physicochemical Characterization of this compound Loaded PLGA Nanoparticles
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PLGA-TDT-NP1 | 185.3 ± 5.2 | 0.12 ± 0.02 | -25.6 ± 1.8 | 85.7 ± 3.4 | 4.1 ± 0.2 |
| PLGA-TDT-NP2 | 210.1 ± 6.8 | 0.15 ± 0.03 | -22.4 ± 2.1 | 82.1 ± 4.1 | 3.9 ± 0.3 |
Data are presented as mean ± standard deviation (n=3).
Table 2: In Vitro Cumulative Release of this compound
| Time (hours) | Cumulative Release from PLGA-TDT-NP1 (%) | Cumulative Release from Hydrogel (%) |
| 1 | 5.2 ± 0.8 | 10.5 ± 1.2 |
| 4 | 12.6 ± 1.5 | 25.3 ± 2.1 |
| 12 | 28.9 ± 2.1 | 45.8 ± 3.5 |
| 24 | 45.3 ± 3.2 | 62.1 ± 4.0 |
| 48 | 65.8 ± 4.5 | 78.9 ± 4.8 |
| 72 | 78.2 ± 5.1 | 85.3 ± 5.2 |
| 144 | 88.9 ± 5.8 | 92.1 ± 5.5 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
References
application of Trideca-2,4,7-trien-1-ol in insect behavior studies
Application of Vittatalactone in Insect Behavior Studies
A Note on the Requested Compound: Initial searches for "Trideca-2,4,7-trien-1-ol" and its related aldehyde did not yield documented applications in insect behavior studies. However, extensive research exists for vittatalactone , the male-produced aggregation pheromone of the striped cucumber beetle (Acalymma vittatum), a significant pest of cucurbit crops.[1][2][3][4][5] This document provides detailed application notes and protocols for vittatalactone, which is likely the compound of interest for researchers in this field.
Introduction to Vittatalactone:
Vittatalactone is a novel β-lactone identified as the primary component of the aggregation pheromone of the striped cucumber beetle, Acalymma vittatum.[3] It is produced by feeding males and attracts both males and females, facilitating rapid colonization of host plants.[1][4][6] The naturally produced active isomer is (3R,4R)-3-methyl-4-[(1S,3S,5S)-1,3,5,7-tetramethyloctyl]oxetan-2-one.[3][5][7] Synthetic vittatalactone, typically a mixture of stereoisomers, has proven to be a highly effective attractant for A. vittatum and other related cucurbit pests, such as the spotted cucumber beetle (Diabrotica undecimpunctata howardi) and the western striped cucumber beetle (Acalymma trivittatum).[1][5][8][9] This makes it a valuable tool for monitoring and developing integrated pest management (IPM) strategies.[1][2][8]
Data Presentation
Table 1: Field Trapping Efficacy of Vittatalactone for Striped Cucumber Beetle (Acalymma vittatum)
| Lure Treatment | Trap Type | Mean Beetle Captures (per trap over study period) | Sex Ratio (% Male) | Reference |
| 100 µg Vittatalactone | White Sticky Trap | 159 (total for all baited traps) | 59.5% | [2][4] |
| 1 mg Vittatalactone | White Sticky Trap | (No significant difference from 100 µg) | Not significantly different from 1:1 | [4] |
| Unbaited Control | White Sticky Trap | 0 | - | [2][4] |
| 1 mg Vittatalactone | All-Green Unitrap | 97 - 114 (total captures) | - | [4] |
Table 2: Dose-Response of Striped and Spotted Cucumber Beetles to Vittatalactone
| Beetle Species | Lure Dose (mg mixed vittatalactone) | Mean Trap Capture (per trap per week) | Season | Reference |
| Acalymma vittatum | 0 (Control) | < 5 | Early & Late | [8] |
| 0.04 | ~10-20 | Early | [8] | |
| 0.2 | ~20-40 | Early | [8] | |
| 1.0 | ~40-60 | Early | [8] | |
| 5.0 | ~60-80 | Early | [8] | |
| Diabrotica u. howardi | 0 (Control) | < 10 | Late | [8] |
| 0.04 | ~20 | Late | [8] | |
| 0.2 | ~40 | Late | [8] | |
| 1.0 | ~60 | Late | [8] | |
| 5.0 | ~80 | Late | [8] |
Experimental Protocols
Protocol 1: Field Trapping Assay for Acalymma vittatum using Vittatalactone
Objective: To monitor the population and assess the attraction of Acalymma vittatum to vittatalactone-baited traps in a field setting.
Materials:
-
Synthetic vittatalactone lures (e.g., gray rubber septa loaded with a specific dose). A synthetic mixture containing 9% of the natural pheromone has been shown to be effective.[5][7][8]
-
Traps (e.g., white or yellow sticky panel traps, or non-sticky traps like all-green Unitraps).[2][4][8][9]
-
Stakes or hangers for trap deployment.
-
Unbaited lures (as controls).
-
Randomized complete block design layout for the experimental field.
-
GPS for marking trap locations.
-
Collection vials and ethanol for storing captured beetles.
Procedure:
-
Experimental Design:
-
Establish a randomized complete block design in the experimental field with multiple blocks to account for field variability.
-
Within each block, randomly assign each treatment (e.g., 1 mg vittatalactone lure, unbaited control).
-
Ensure a minimum distance of 10 meters between traps within and between blocks to minimize interference.[8]
-
-
Trap Preparation and Deployment:
-
Data Collection:
-
Data Analysis:
Protocol 2: Attract-and-Kill Bait Station Assay
Objective: To evaluate the efficacy of an attract-and-kill system using vittatalactone in combination with a feeding stimulant and a toxicant.
Materials:
-
Vittatalactone lures.
-
Bait stations.[10]
-
Toxicant (e.g., spinosad).[4]
-
Field plots with cucurbit crops.
Procedure:
-
Bait Preparation:
-
Prepare the bait matrix by mixing the feeding stimulant and toxicant with watermelon.
-
-
Bait Station Setup:
-
Place the prepared bait inside the bait stations.
-
Attach a vittatalactone lure to each bait station.
-
-
Field Deployment:
-
Deploy the baited stations in the cucurbit field according to a randomized block design.
-
Include control stations with only the bait matrix and no vittatalactone.
-
-
Efficacy Assessment:
-
Monitor the number of dead beetles in and around the bait stations.
-
Assess feeding damage on the surrounding crop plants to determine the reduction in herbivory.
-
Compare the results from the vittatalactone-baited stations with the control stations.
-
Visualizations
Caption: Workflow for a vittatalactone field trapping experiment.
Caption: Simplified signaling pathway of vittatalactone response.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of dose and trap type on captures of striped and spotted cucumber beetles using synthetic vittatalactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Note & Protocol: Quantitative Analysis of Trideca-2,4,7-trien-1-ol in Environmental Samples
Introduction
Trideca-2,4,7-trien-1-ol is an unsaturated alcohol that may be of interest in environmental monitoring due to its potential use in industrial applications or as a biomarker. Its chemical structure suggests a semi-volatile nature, making it amenable to analysis by gas chromatography-mass spectrometry (GC-MS). This document provides a comprehensive protocol for the quantitative analysis of this compound in environmental water and soil/sediment samples. The described methodology is based on established analytical principles for semi-volatile organic compounds and should be validated by the end-user to ensure performance for specific matrices.
Data Presentation
The following tables provide a template for the presentation of quantitative data obtained from the analysis of this compound.
Table 1: Calibration Data for this compound Analysis
| Calibration Level | Concentration (µg/L) | Instrument Response (Peak Area) |
| 1 | 0.5 | |
| 2 | 1.0 | |
| 3 | 5.0 | |
| 4 | 10.0 | |
| 5 | 25.0 | |
| 6 | 50.0 | |
| 7 | 100.0 | |
| R² |
Table 2: Quantitative Results for this compound in Environmental Samples
| Sample ID | Matrix | Concentration (µg/L or µg/kg) | % Recovery (Matrix Spike) | Relative Percent Difference (Duplicate) |
| WW-01 | Wastewater | |||
| GW-01 | Groundwater | |||
| SO-01 | Soil | |||
| SD-01 | Sediment | |||
| Method Blank | N/A |
Experimental Workflow Visualization
The overall workflow for the quantitative analysis of this compound in environmental samples is depicted below.
Experimental Protocols
1. Protocol for Water Sample Analysis
1.1. Sample Collection and Preservation
-
Collect water samples in 1 L amber glass bottles with Teflon-lined caps.
-
If residual chlorine is suspected, add 80 mg of sodium thiosulfate per liter of sample at the time of collection.
-
Store samples at 4°C and extract within 7 days of collection.
1.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Allow water samples to equilibrate to room temperature.
-
Measure 1 L of the sample into a 2 L separatory funnel.
-
Add a surrogate standard solution to each sample, blank, and spike to monitor extraction efficiency.
-
Adjust the sample pH to < 2 with 1:1 sulfuric acid.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes with periodic venting.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining the extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
Add an internal standard to the final extract just prior to GC-MS analysis.
2. Protocol for Soil/Sediment Sample Analysis
2.1. Sample Collection and Preservation
-
Collect soil or sediment samples in wide-mouth glass jars with Teflon-lined caps.
-
Store samples at 4°C and extract within 14 days of collection.
2.2. Sample Preparation: Pressurized Liquid Extraction (PLE)
-
Homogenize the soil/sediment sample.
-
Weigh approximately 10-20 g of the homogenized sample and mix it with a drying agent like diatomaceous earth.
-
Add surrogate standards to the sample.
-
Load the sample into a PLE cell.
-
Perform the extraction with dichloromethane under the following conditions (example):
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static time: 5 minutes
-
Number of cycles: 2
-
-
Collect the extract and concentrate it to a final volume of 1 mL.
-
Add an internal standard to the final extract before analysis.
3. GC-MS Instrumental Analysis
3.1. GC-MS Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan (for initial identification)
-
SIM Ions for this compound: To be determined by analyzing a pure standard. A likely quantification ion would be a prominent and specific fragment in the mass spectrum.
Quantification Logic
The quantification of this compound relies on the internal standard method, which corrects for variations in extraction efficiency and instrument response.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trideca-2,4,7-trien-1-ol
Welcome to the technical support center for the synthesis of Trideca-2,4,7-trien-1-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and improving the overall yield and purity of the target compound.
A plausible and efficient synthetic route for this compound involves a convergent approach utilizing the Horner-Wadsworth-Emmons (HWE) reaction for the key carbon-carbon bond formation, followed by reduction of an ester to the desired primary alcohol. The HWE reaction is often preferred over the classical Wittig reaction due to its generally higher (E)-alkene selectivity and the easier removal of the phosphate byproduct during purification[1][2][3].
Proposed Synthetic Pathway
A two-step approach is proposed:
-
Horner-Wadsworth-Emmons Olefination: Reaction of a phosphonate ylide with an α,β-unsaturated aldehyde to form the triene ester.
-
Reduction: Reduction of the resulting ester to the primary alcohol, this compound.
Troubleshooting Guides and FAQs
Part 1: Horner-Wadsworth-Emmons (HWE) Olefination
Question 1: What are the common causes of low yield in the HWE reaction for the synthesis of the triene ester?
Answer: Low yields in the HWE reaction can stem from several factors. The primary areas to investigate are the quality of reagents and the reaction conditions.
-
Reagent Quality:
-
Phosphonate Reagent: Ensure the phosphonate is pure and dry. The Michaelis-Arbuzov reaction used to synthesize phosphonates can sometimes leave starting materials or byproducts that interfere with the HWE reaction.
-
Aldehyde Substrate: The α,β-unsaturated aldehyde can be prone to polymerization or oxidation. Use freshly purified aldehyde for the best results.
-
Base: The choice and quality of the base are critical. Sodium hydride (NaH) is commonly used and must be fresh and handled under anhydrous conditions to ensure its reactivity[3]. Other bases like sodium methoxide (NaOMe) or potassium tert-butoxide can also be employed. The base must be strong enough to completely deprotonate the phosphonate.
-
Solvent: Anhydrous solvents are essential. Common solvents include tetrahydrofuran (THF) or dimethoxyethane (DME)[3]. Traces of water will quench the phosphonate carbanion, leading to reduced yields.
-
-
Reaction Conditions:
-
Temperature: The initial deprotonation of the phosphonate is often carried out at 0°C, followed by the addition of the aldehyde at a low temperature (e.g., -78°C to 0°C) and then warming to room temperature. Running the reaction at too high a temperature can lead to side reactions.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
| Parameter | Recommendation | Troubleshooting Action |
| Base | Use fresh, high-purity NaH (60% dispersion in mineral oil) or freshly prepared NaOMe. | If the reaction is sluggish, consider a stronger base or ensure the current base is not passivated. |
| Solvent | Use freshly distilled, anhydrous THF or DME. | Dry the solvent over a suitable drying agent (e.g., sodium/benzophenone) prior to use. |
| Temperature | Deprotonation at 0°C; Aldehyde addition at -78°C to 0°C, then warm to RT. | Optimize the temperature profile. Some reactions benefit from being held at a lower temperature for a longer duration. |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the phosphonate reagent. | Titrate the base if its exact molarity is . |
Question 2: How can I control the stereoselectivity of the newly formed double bond in the HWE reaction?
Answer: The Horner-Wadsworth-Emmons reaction with stabilized phosphonates (like those containing an ester group) generally favors the formation of the (E)-alkene with high selectivity[1][2][4]. This is a key advantage of the HWE reaction.
-
To maximize (E)-selectivity:
-
Use standard HWE conditions with NaH in THF or DME. The thermodynamic stability of the intermediates leading to the (E)-product drives the reaction.
-
Ensure the reaction is allowed to reach thermodynamic equilibrium.
-
-
If (Z)-selectivity is desired:
-
The Still-Gennari modification of the HWE reaction can be employed. This involves using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF) to favor the kinetic (Z)-product[4].
-
Part 2: Reduction of the Triene Ester
Question 3: I am observing side reactions, such as the reduction of the double bonds, during the ester reduction. How can I prevent this?
Answer: The reduction of an α,β-unsaturated ester to an allylic alcohol without affecting the double bonds requires a mild and selective reducing agent.
-
Choice of Reducing Agent:
-
Diisobutylaluminium hydride (DIBAL-H): This is often the reagent of choice for this transformation. It can selectively reduce esters to aldehydes or alcohols at low temperatures. Using DIBAL-H at -78°C is crucial to prevent over-reduction and reduction of the conjugated double bonds.
-
Lithium aluminium hydride (LAH): While a powerful reducing agent, LAH can sometimes lead to the reduction of conjugated double bonds (1,4-reduction). If using LAH, it is critical to perform the reaction at very low temperatures.
-
| Reducing Agent | Typical Conditions | Selectivity |
| DIBAL-H | THF or Toluene, -78°C | High for ester reduction over double bonds. |
| LAH | THF or Diethyl Ether, -78°C to 0°C | Can sometimes lead to 1,4-reduction of conjugated systems. |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Generally not reactive enough to reduce esters. |
Experimental Protocol: DIBAL-H Reduction of a Triene Ester
-
Dissolve the triene ester in anhydrous toluene or THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes or toluene, 2.2-2.5 equivalents) dropwise to the cooled solution, maintaining the internal temperature below -70°C.
-
Stir the reaction at -78°C for 2-3 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow, dropwise addition of methanol at -78°C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part 3: Purification and Characterization
Question 4: What are the best methods for purifying the final product, this compound?
Answer: Purification of long-chain unsaturated alcohols can be challenging due to their relatively nonpolar nature and potential for isomerization or degradation on stationary phases.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice. However, the acidic nature of silica can sometimes cause degradation of sensitive compounds. Using deactivated silica (e.g., by adding 1-2% triethylamine to the eluent) can mitigate this.
-
Eluent System: A gradient of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. Start with a low polarity to elute nonpolar impurities and gradually increase the polarity to elute the desired alcohol.
-
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a concentrated solution at low temperatures, crystallization can be a highly effective purification method for removing minor impurities[5].
-
Aqueous Extraction: During the workup of the HWE reaction, the dialkylphosphate byproduct can be effectively removed by washing the organic layer with water[1][3].
Question 5: How can I confirm the structure and stereochemistry of the synthesized this compound?
Answer: A combination of spectroscopic techniques is necessary for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will confirm the presence of the alcohol proton, the vinyl protons, and the alkyl chain protons. The coupling constants (J-values) between the vinyl protons are crucial for determining the stereochemistry of the double bonds. For a trans (E) double bond, the coupling constant is typically in the range of 12-18 Hz, while for a cis (Z) double bond, it is usually 6-12 Hz.
-
¹³C NMR: This will show the number of unique carbon atoms and confirm the presence of the alcohol-bearing carbon and the sp² carbons of the double bonds.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: This will show a characteristic broad absorption for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹) and C=C stretching for the alkenes (around 1600-1680 cm⁻¹).
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the HWE reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. DE102005040742B4 - Process for the purification of long-chain fatty alcohols - Google Patents [patents.google.com]
Technical Support Center: Purification of Trideca-2,4,7-trien-1-ol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Trideca-2,4,7-trien-1-ol isomers.
Troubleshooting Guide
This guide addresses common challenges encountered during the purification of this compound isomers.
Issue 1: Poor resolution of geometric isomers (E/Z) in High-Performance Liquid Chromatography (HPLC).
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | For normal-phase HPLC, consider using a silica or amino-bonded column. For reversed-phase HPLC, a C18 (ODS) column is a common starting point. The separation of geometric isomers can sometimes be enhanced on columns that provide shape selectivity. |
| Suboptimal Mobile Phase Composition | In normal-phase HPLC, fine-tune the ratio of a non-polar solvent (e.g., hexane) to a polar modifier (e.g., isopropanol or ethanol). In reversed-phase HPLC, adjust the composition of polar solvents like methanol, acetonitrile, and water. The addition of a small amount of a different solvent, creating a ternary mixture, can sometimes improve resolution. |
| Co-elution of Isomers | If baseline separation is not achieved, consider derivatizing the hydroxyl group to an acetate or benzoate. This can alter the polarity and conformation of the isomers, potentially improving their separation. |
| Temperature Fluctuations | Ensure a stable column temperature using a column oven. Temperature can affect retention times and selectivity. |
Issue 2: Degradation of this compound during purification.
| Potential Cause | Recommended Solution |
| Oxidation of Polyunsaturated Chain | Degas all solvents and use an inert atmosphere (e.g., nitrogen or argon) during sample preparation and purification. The addition of an antioxidant like BHT to the sample and mobile phase may be beneficial. |
| Isomerization on Stationary Phase | Acidic or basic sites on the stationary phase can catalyze isomerization. Use high-purity, end-capped columns. If using silica gel, consider treating it with a neutralizing agent. |
| Light Sensitivity | Protect the sample from light by using amber vials and covering the chromatography system. |
| Harsh Sample Preparation | Avoid high temperatures and strong acids or bases during sample workup. If saponification is necessary, perform it under an inert atmosphere and for the shortest possible time. |
Issue 3: Difficulty in separating positional isomers of the double bonds.
| Potential Cause | Limitation of Standard Chromatographic Methods |
| Similar Polarity of Positional Isomers | Standard HPLC or GC may not provide sufficient resolution. Consider specialized techniques like argentation chromatography (Ag+-HPLC or Ag+-TLC), where the silver ions interact with the double bonds, allowing for separation based on their position and geometry. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for HPLC purification of this compound isomers?
A1: A good starting point for method development would be:
-
Normal-Phase HPLC:
-
Column: Silica or Amino, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: Hexane:Isopropanol (99:1 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength corresponding to the chromophore of the triene system (typically in the 230-280 nm range).
-
-
Reversed-Phase HPLC:
-
Column: C18 (ODS), 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: Methanol:Water (95:5 v/v) or Acetonitrile:Methanol:Water gradients.
-
Flow Rate: 1.0 mL/min
-
Detection: UV (as above) or Mass Spectrometry (MS).
-
Q2: How can I confirm the identity and purity of my isolated isomers?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and stereochemistry of the isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight. GC-MS can also be used for separation and identification, especially after derivatization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Analytical HPLC or GC: To assess the purity of the isolated fraction.
Q3: Is Gas Chromatography (GC) a suitable technique for separating this compound isomers?
A3: Yes, high-resolution capillary GC can be very effective, particularly for separating geometric isomers. The use of polar stationary phases, such as those based on polyester or ionic liquids, can provide good selectivity. Derivatization of the alcohol to a less polar group (e.g., acetate) is often necessary to improve peak shape and prevent thermal degradation.
Q4: Can I use Thin-Layer Chromatography (TLC) for method development?
A4: Absolutely. TLC is an excellent tool for quickly screening different solvent systems for normal-phase separations. Argentation TLC (Ag+-TLC), where the TLC plate is impregnated with silver nitrate, is particularly useful for separating isomers based on the number and geometry of their double bonds.
Experimental Protocols
Protocol 1: Normal-Phase HPLC Separation of Geometric Isomers
-
Column: Silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mixture of n-hexane and isopropanol (e.g., 99:1 v/v). Degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude mixture of this compound isomers in a small amount of the mobile phase.
-
Injection and Elution: Inject the sample and monitor the elution profile using a UV detector at the appropriate wavelength.
-
Fraction Collection: Collect the fractions corresponding to the separated peaks.
-
Analysis: Analyze the collected fractions for purity using an appropriate analytical method.
Protocol 2: Derivatization to Acetates for GC Analysis
-
Reaction Setup: In a clean, dry vial, dissolve approximately 1 mg of the this compound isomer mixture in 0.5 mL of pyridine.
-
Acetylation: Add 0.5 mL of acetic anhydride to the solution.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 12-16 hours, or gently heat to 50-60°C for 1-2 hours to expedite the reaction.
-
Workup: Quench the reaction by adding 1 mL of water. Extract the acetylated product with a non-polar solvent like hexane or diethyl ether (2 x 1 mL).
-
Washing: Wash the combined organic layers with 1 M HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent under a stream of nitrogen.
-
Analysis: Reconstitute the derivatized sample in a suitable solvent for GC analysis.
Visualizations
stability and degradation of Trideca-2,4,7-trien-1-ol
This technical support center provides guidance on the stability and degradation of Trideca-2,4,7-trien-1-ol for researchers, scientists, and drug development professionals. The information is based on the general chemical properties of conjugated polyunsaturated alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation from exposure to oxygen (autoxidation), light (photodegradation), elevated temperatures, and non-neutral pH conditions. The conjugated triene system is the most reactive part of the molecule and is prone to oxidation.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light by using amber vials or by wrapping the container in aluminum foil, and kept at low temperatures (ideally -20°C or -80°C). Solutions should be prepared fresh using deoxygenated solvents.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation products are expected to be various oxidation products. Autoxidation of the conjugated triene system can lead to the formation of hydroperoxides, which can be further converted to conjugated trienols and other oxygenated derivatives.[1][2] Polymerization and isomerization can also occur under certain conditions.
Q4: Is this compound sensitive to pH?
A4: Yes, the alcohol functional group can act as a weak acid or a weak base.[3][4][5][6][7] In strongly acidic or basic conditions, the compound may undergo reactions such as dehydration or other rearrangements. The stability is generally highest at a neutral pH.
Q5: How can I monitor the degradation of my this compound sample?
A5: The degradation of this compound can be monitored by techniques such as UV-Vis spectroscopy, looking for changes in the absorption spectrum of the conjugated triene system, and by chromatography methods like HPLC or GC-MS to separate and identify the parent compound and its degradation products.
Troubleshooting Guides
Issue 1: Unexpected loss of compound activity or concentration.
| Possible Cause | Troubleshooting Step |
| Oxidation | Purge stock solutions and experimental buffers with an inert gas (argon or nitrogen) before use. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system. |
| Photodegradation | Protect all solutions and reaction vessels from light by using amber glassware or wrapping them in aluminum foil. Work in a dimly lit environment when possible. |
| Thermal Degradation | Store stock solutions and samples at or below -20°C. Avoid repeated freeze-thaw cycles. For experiments at elevated temperatures, minimize the duration of exposure. |
| Adsorption to Surfaces | Use silanized glassware or low-adhesion microplates and pipette tips to prevent the compound from sticking to surfaces. |
Issue 2: Appearance of unknown peaks in HPLC or GC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Formation of Oxidation Products | This is a strong indicator of degradation. Review your storage and handling procedures to minimize exposure to oxygen and light. Analyze the mass spectra of the new peaks to identify potential oxygenated derivatives. |
| Isomerization | Exposure to light or acid/base catalysts can cause isomerization of the double bonds. Ensure your experimental conditions are well-controlled, particularly pH. |
| Solvent Impurities or Reactivity | Use high-purity, degassed solvents. Ensure the solvent is not reactive with the compound. For example, avoid acidic solvents if the compound is acid-labile. |
Data Presentation
Table 1: Summary of Factors Affecting the Stability of this compound
| Factor | Effect on Stability | Recommended Mitigation |
| Oxygen | High risk of oxidation, leading to loss of parent compound and formation of various oxygenated derivatives. | Store under an inert atmosphere (e.g., N₂, Ar). Use deoxygenated solvents. |
| Light | Can induce photodegradation and isomerization. | Store in amber vials or protect from light. Minimize exposure during experiments. |
| Temperature | Higher temperatures accelerate degradation rates. | Store at low temperatures (-20°C or -80°C). Avoid prolonged exposure to heat. |
| pH | Susceptible to degradation in strongly acidic or basic conditions. | Maintain a neutral pH unless the experimental protocol requires otherwise. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a deoxygenated solvent (e.g., acetonitrile or ethanol) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition:
-
Control: Store at -20°C under an inert atmosphere.
-
Light Exposure: Expose to a controlled light source (e.g., a UV lamp at a specific wavelength) for defined time points.
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C) for defined time points.
-
Oxidative Stress: Sparge the solution with air or add a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide).
-
pH Stress: Adjust the pH of the solution to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions using appropriate buffers.
-
-
Time-Point Analysis: At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each stress condition.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with a UV detector set to the λmax of the conjugated triene system.
-
Data Analysis: Quantify the peak area of the parent compound at each time point and for each condition. Calculate the percentage of the remaining compound relative to the time-zero control. Plot the percentage of remaining compound versus time to determine the degradation kinetics.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Oxidation products of alpha-farnesene associated with superficial scald development in d'Anjou pear fruits are conjugated trienols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting Trideca-2,4,7-trien-1-ol experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trideca-2,4,7-trien-1-ol. Due to the limited publicly available data on this specific compound, this guide is based on established principles for the synthesis, purification, and handling of structurally related polyunsaturated alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for this compound?
| Analytical Technique | Expected Observations |
| ¹H NMR (Proton NMR) | Signals in the olefinic region (δ 5.0-6.5 ppm) corresponding to the protons on the double bonds. A signal for the hydroxyl proton (-OH), which can be broad and its chemical shift is solvent-dependent. Signals for the allylic protons and the protons on the carbon bearing the hydroxyl group. |
| ¹³C NMR (Carbon NMR) | Signals in the olefinic region (δ 120-140 ppm) for the carbons of the double bonds. A signal for the carbon attached to the hydroxyl group (δ ~60-70 ppm). Signals for the other aliphatic carbons in the chain. |
| FT-IR (Infrared Spectroscopy) | A broad absorption band around 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. C-H stretching bands for sp² and sp³ hybridized carbons around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. C=C stretching absorptions in the 1600-1680 cm⁻¹ region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₃H₂₂O, MW: 194.32 g/mol ). Fragmentation patterns may include loss of a water molecule (M-18). |
Q2: How should this compound be stored to prevent degradation?
A2: Polyunsaturated alcohols like this compound are susceptible to oxidation and isomerization. To ensure stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). It is also advisable to protect it from light. The use of antioxidants, such as BHT (butylated hydroxytoluene), may also be considered for long-term storage.
Q3: What are some potential biological activities of this compound?
A3: Based on structurally similar compounds, this compound may exhibit a range of biological activities. For instance, other polyunsaturated alcohols have shown antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] It could also potentially modulate signaling pathways involved in the central nervous system, similar to other very-long-chain n-3 polyunsaturated fatty acids.[1][3]
Troubleshooting Guides
Synthesis & Purification
Problem: Low yield in the synthesis of this compound.
Possible Causes & Solutions:
-
Reagent Purity: Ensure all starting materials and solvents are of high purity and anhydrous, as moisture can quench many organometallic reagents used in such syntheses.
-
Reaction Conditions: Optimize reaction temperature and time. Side reactions can occur at higher temperatures, while incomplete reactions may result from insufficient time or lower temperatures.
-
Inert Atmosphere: Reactions involving sensitive reagents should be conducted under a strict inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Workup Procedure: The product may be sensitive to acidic or basic conditions during workup, leading to degradation.[4] Neutralize the reaction mixture carefully and use mild extraction procedures.
Problem: Difficulty in purifying this compound.
Possible Causes & Solutions:
-
Isomerization: The conjugated diene and isolated double bond can isomerize during purification. Use of mild purification techniques like flash column chromatography with deactivated silica gel is recommended.
-
Oxidation: The compound can oxidize on silica gel. It is advisable to add a small amount of an antioxidant like triethylamine to the eluent.
-
Co-eluting Impurities: If impurities have similar polarities, consider using a different solvent system or a different stationary phase (e.g., silver nitrate impregnated silica gel to separate isomers). High-performance liquid chromatography (HPLC) can also be an effective purification method.[5]
Experimental Assays
Problem: Inconsistent results in biological activity assays.
Possible Causes & Solutions:
-
Compound Stability in Media: this compound may be unstable in aqueous assay media. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and make fresh dilutions for each experiment.
-
Vehicle Effects: The solvent used to dissolve the compound (e.g., DMSO) might have its own biological effects. Always include a vehicle control in your experiments.
-
Cell Line Variability: Different cell lines may respond differently. Ensure the chosen cell line is appropriate for the intended biological assay.
Experimental Protocols
Hypothetical Synthesis of this compound
This hypothetical protocol is based on common synthetic routes for polyunsaturated alcohols, such as the Wittig reaction and subsequent reduction.
-
Step 1: Synthesis of the C10 Aldehyde. This would likely involve a multi-step synthesis starting from commercially available materials to generate a 10-carbon aldehyde with a double bond at the 4-position.
-
Step 2: Wittig Reaction. The C10 aldehyde would then be reacted with a phosphonium ylide derived from a 3-carbon fragment to form the 2,4,7-triene backbone.
-
Step 3: Reduction of the Ester/Aldehyde. The resulting product from the Wittig reaction (likely an ester or aldehyde) would be selectively reduced to the primary alcohol using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).
-
Step 4: Purification. The crude product would be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol is adapted from methods used to assess the antioxidant potential of similar compounds.[2]
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of this compound and a positive control (e.g., ascorbic acid) in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the sample or standard solution to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Visualizations
Caption: Hypothetical synthesis workflow for this compound.
Caption: Troubleshooting logic for low synthesis yield.
Caption: Potential signaling pathway for this compound's biological activity.
References
- 1. The Effect of Very-Long-Chain n-3 Polyunsaturated Fatty Acids in the Central Nervous System and Their Potential Benefits for Treating Alcohol Use Disorder: Reviewing Pre-Clinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Omega-3 Polyunsaturated Fatty Acids on Alcohol Use and Negative Consequences: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Trideca-2,4,7-trien-1-ol Dosage for Field Trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dosage optimization of Trideca-2,4,7-trien-1-ol in field trials.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental setup and execution of field trials for this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Target Insect Attraction | Incorrect Dispenser Type: The dispenser material may be incompatible with this compound, leading to poor release or degradation. | A. Test different dispenser materials (e.g., rubber septa, polyethylene vials, membrane-based systems). B. Ensure the dispenser is designed for long-chain alcohols. |
| Suboptimal Lure Loading: The concentration of this compound in the lure is either too low to be effective or too high, causing repellency. | A. Conduct a dose-response study with a wide range of concentrations (see Table 1). B. Start with a logarithmic dilution series to efficiently screen a broad range of doses. | |
| Environmental Factors: High temperatures, strong winds, or heavy rainfall can affect the dispersal of the pheromone plume. | A. Position traps to account for prevailing wind direction. B. Shield traps from direct sunlight and extreme weather where possible. C. Record environmental conditions during the trial to identify correlations with capture rates. | |
| Lure Age and Storage: Improper storage or expired lures can lead to a significant decrease in efficacy. | A. Store lures in a cool, dark, and airtight environment, preferably refrigerated or frozen. B. Use lures within the manufacturer's recommended timeframe. C. Run a quality control check on a batch of lures before large-scale deployment. | |
| High Variability in Trap Captures | Inconsistent Trap Placement: Traps placed at different heights, distances from vegetation, or in varying microclimates will yield inconsistent results. | A. Standardize trap placement protocols, including height, distance from host plants, and orientation to the wind. B. Use a randomized complete block design for your field layout to account for spatial variability. |
| Trap Contamination: Handling lures for different compounds without proper cleaning can lead to cross-contamination. | A. Use dedicated gloves and tools for handling this compound lures. B. Avoid placing traps for different semiochemicals in close proximity unless it is part of the experimental design. | |
| Non-Target Species Attraction | Lack of Specificity: The this compound may be attractive to other species, or the formulation may contain impurities. | A. Confirm the purity of the synthesized this compound using gas chromatography-mass spectrometry (GC-MS). B. Consider adding species-specific synergists or antagonists to the lure blend. |
Frequently Asked Questions (FAQs)
1. What is a good starting dosage range for this compound in preliminary field trials?
For a novel compound like this compound, it is recommended to start with a wide, logarithmically spaced dosage range to identify the optimal concentration efficiently. A suggested starting range is presented in Table 1.
Table 1: Suggested Initial Dosage Range for this compound Field Trials
| Dosage Level | Concentration (mg/dispenser) | Rationale |
| 1 | 0.01 | Establish baseline attraction |
| 2 | 0.1 | Low concentration |
| 3 | 1 | Medium concentration |
| 4 | 10 | High concentration |
| 5 | 100 | Potential repellency/saturation point |
2. How often should the this compound lures be replaced in the field?
The longevity of the lure depends on the dispenser type, environmental conditions, and the volatility of the compound. For long-chain alcohols like this compound, a typical replacement schedule is every 4-6 weeks. However, it is crucial to conduct a longevity study to determine the effective field life of your specific lure formulation.
3. What type of trap is most suitable for monitoring insects attracted to this compound?
The choice of trap depends on the target insect species. For moths, delta or wing traps are commonly used. For beetles, funnel or pitfall traps may be more effective. It is advisable to consult literature on the target pest to select the most appropriate trap design.
4. How can I determine if the lack of attraction is due to the compound itself or my experimental setup?
A systematic approach is necessary to troubleshoot this issue. The workflow in the diagram below outlines the logical steps to diagnose the problem. This involves verifying the chemical purity, confirming the biological activity in a controlled environment, and then systematically checking the components of your field trial setup.
5. What is the likely mechanism of action for a long-chain unsaturated alcohol like this compound as an insect attractant?
Long-chain unsaturated alcohols often act as insect pheromones, binding to specific olfactory receptors in the insect's antennae. This interaction triggers a signaling cascade that leads to a behavioral response, such as upwind flight towards the pheromone source. The diagram below illustrates a simplified, generalized signaling pathway for insect olfaction.
Experimental Protocols
Protocol 1: Dose-Response Field Experiment
Objective: To determine the optimal dosage of this compound for attracting the target insect species.
Materials:
-
This compound (high purity)
-
Appropriate solvent (e.g., hexane)
-
Dispensers (e.g., rubber septa)
-
Insect traps (e.g., delta traps)
-
Gloves and safety glasses
-
Micropipettes
Methodology:
-
Lure Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a serial dilution to achieve the desired dosages (e.g., as listed in Table 1).
-
Lure Loading: Apply the precise volume of each dilution onto the dispensers. Allow the solvent to evaporate completely in a fume hood.
-
Control Preparation: Prepare control lures with solvent only.
-
Field Layout:
-
Select a suitable field site with a known population of the target insect.
-
Use a randomized complete block design with at least four replicates for each treatment (including the control).
-
Ensure a minimum distance of 50 meters between traps to avoid interference.
-
-
Trap Deployment: Place the baited traps in the field according to the experimental design.
-
Data Collection:
-
Check traps at regular intervals (e.g., weekly).
-
Count and record the number of target insects captured in each trap.
-
Replace lures as determined by their field life.
-
-
Data Analysis:
-
Analyze the data using an appropriate statistical method (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the dosages.
-
Plot the mean number of insects captured per trap against the dosage to visualize the dose-response curve.
-
overcoming low signal-to-noise in Trideca-2,4,7-trien-1-ol detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trideca-2,4,7-trien-1-ol. The focus is on overcoming the common challenge of a low signal-to-noise ratio during its detection and analysis, primarily using Gas Chromatography (GC) and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to detect?
This compound is a volatile organic compound. Its detection can be challenging due to its tendency to be present in low concentrations within complex sample matrices. This often leads to a low signal-to-noise (S/N) ratio in analytical instruments like GC-MS. Factors contributing to this difficulty include its potential for thermal degradation, interaction with active sites in the GC system, and co-elution with interfering compounds from the sample matrix.
Q2: What is the most common analytical method for this compound?
Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent and effective method for the analysis of volatile compounds like this compound.[1][2][3] GC provides the necessary separation of this volatile alcohol from other components in a mixture, while MS allows for its sensitive and selective detection and identification based on its mass-to-charge ratio and fragmentation pattern.[4][5]
Q3: How can I increase the signal intensity of my this compound peak?
To increase the signal intensity, consider the following strategies:
-
Increase Sample Concentration: If possible, concentrate your sample before injection. This can be achieved through various sample preparation techniques.
-
Optimize Injection Volume: Carefully increasing the injection volume can lead to a stronger signal. However, be mindful of potential issues like column overloading or peak broadening.[6]
-
Enhance Analyte Transfer: Ensure efficient transfer of the analyte from the injector to the column. This involves optimizing injector temperature and using appropriate inlet liners.
-
Select a More Sensitive Detector: If using a detector other than a mass spectrometer, ensure it is suitable for your analyte and concentration range. For GC-MS, operate in Selective Ion Monitoring (SIM) mode for enhanced sensitivity.
Q4: What are the key parameters to optimize in a GC-MS method for this analyte?
Key parameters to optimize include:
-
GC Column: Select a column with a stationary phase that provides good separation for volatile alcohols. A mid-polar phase is often a good starting point.
-
Temperature Program: A well-designed temperature ramp will ensure sharp peaks and good separation from matrix components.[7]
-
Injector Temperature: This should be high enough to ensure rapid vaporization of the analyte without causing thermal degradation.[2]
-
Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium) will maximize chromatographic efficiency.
-
MS Parameters: In the mass spectrometer, optimize the ionization energy (typically 70 eV for electron ionization) and detector voltage.[8] Using Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly improve sensitivity.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide addresses common issues leading to a low signal-to-noise ratio during the analysis of this compound.
Issue 1: No Peak or Very Small Peak Detected
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Sample Concentration Too Low | Concentrate the sample using an appropriate technique such as Solid Phase Microextraction (SPME) or purge and trap.[9][10] |
| Injector Problems | - Verify the autosampler is drawing and injecting the correct volume.[8]- Check for a clogged syringe or a leaking septum.[8][11]- Ensure the injector temperature is adequate for volatilization but not so high as to cause degradation. |
| Column Issues | - Confirm the correct installation of the GC column.[8]- Check for column bleed, which can increase baseline noise. Consider conditioning the column.- The analyte may be strongly retained; check for its elution at a much later time. |
| Detector Malfunction | - For GC-MS, perform a tune of the mass spectrometer to ensure it is functioning correctly.[8][11]- Verify that the detector is turned on and the correct parameters are set. |
| Leaks in the System | Perform a leak check of the GC system, particularly around the injector and column fittings.[12] |
Issue 2: High Baseline Noise
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is being used. Install or replace gas purifiers. |
| Column Bleed | - Condition the column at a high temperature (within its specified limits).- Use a column with a lower bleed stationary phase.[7]- Ensure the final temperature of your GC program does not exceed the column's maximum operating temperature. |
| Contaminated Injector or Detector | - Clean the injector port and replace the liner and septum.[13]- For GC-MS, a source clean may be necessary if the ion source is contaminated.[8] |
| Electronic Noise | Ensure the instrument has a stable power supply and is properly grounded.[14] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation
This protocol is designed to concentrate volatile this compound from a liquid or solid matrix prior to GC-MS analysis.
Methodology:
-
Sample Preparation: Place a known amount of your sample (e.g., 1-5 mL of liquid or 1-5 g of solid) into a headspace vial.
-
Internal Standard: Add an appropriate internal standard to the sample to aid in quantification.
-
Matrix Modification: For aqueous samples, adding salt (e.g., NaCl) can increase the volatility of the analyte.
-
Vial Sealing: Immediately seal the vial with a septum cap.
-
Incubation: Place the vial in a heating block or water bath at a controlled temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) to allow the analyte to equilibrate into the headspace.
-
SPME Fiber Exposure: Insert the SPME fiber into the headspace of the vial, exposing the fiber coating to the sample vapors for a defined period (e.g., 10-20 minutes).
-
Desorption: Retract the fiber and immediately insert it into the hot GC injector, where the trapped analytes are thermally desorbed onto the GC column.
Quantitative Data Comparison for Sample Preparation Techniques:
| Technique | Typical Sample Volume | Concentration Factor | Advantages | Disadvantages |
| Direct Liquid Injection | 1 µL | 1x | Simple, fast | Low sensitivity, matrix effects |
| Static Headspace | 1-10 mL | 10-100x | Reduces matrix interference | Limited sensitivity for less volatile compounds[15] |
| Dynamic Headspace (Purge & Trap) | 5-25 mL | 100-1000x | High concentration factor, exhaustive extraction[9] | More complex instrumentation |
| HS-SPME | 1-10 mL | 100-1000x | Solvent-free, reusable fiber, good concentration[10] | Fiber lifetime, potential for carryover |
Visualizations
Troubleshooting Workflow for Low Signal-to-Noise
Caption: Troubleshooting workflow for low S/N.
General Experimental Workflow for this compound Analysis
Caption: GC-MS analysis workflow.
References
- 1. purdue.edu [purdue.edu]
- 2. Gas chromatography of Alcohols [delloyd.50megs.com]
- 3. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Stereoselective Synthesis of Trideca-2,4,7-trien-1-ol
Welcome to the technical support center for the synthesis of Trideca-2,4,7-trien-1-ol. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the stereoselectivity of this complex synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on achieving high stereoselectivity.
Issue 1: Poor Stereoselectivity (E/Z Isomer Ratio) at the C4-C5 Double Bond
-
Question: My synthesis of the dienyl fragment is resulting in a low E/Z ratio for the C4-C5 double bond. How can I improve the stereoselectivity?
-
Answer: The formation of the C4-C5 double bond is critical for the overall stereochemistry of this compound. Several coupling reactions can be employed, and the choice of catalyst and reaction conditions is paramount.
-
Heck Olefination: The Heck reaction is a powerful tool for forming C-C bonds. To favor the formation of the (E)-isomer, consider the following:
-
Catalyst System: Using a palladium catalyst with a bulky phosphine ligand, such as cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp), can improve selectivity.[1]
-
Reaction Conditions: Ensure slow addition of the vinyl halide to maintain a low concentration and minimize side reactions. The choice of base and solvent can also influence the E/Z ratio.
-
-
Suzuki Coupling: This cross-coupling reaction offers excellent stereocontrol.
-
Boronic Acid/Ester Stereochemistry: The stereochemistry of the vinyl boronic acid or ester is directly transferred to the product. Ensure the starting vinyl boron reagent has high isomeric purity.
-
Catalyst and Ligand: A palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) is commonly used. The choice of ligand can influence the reaction rate and selectivity.
-
-
Oxidative Heck Reaction: This variation can provide high (E,E)-selectivity for conjugated dienes.[1] Utilizing a Pd(II)/sulfoxide catalytic system can suppress isomerization reactions that lower stereoselectivity.[1]
-
Issue 2: Low Diastereoselectivity in the Formation of the C2 Hydroxyl Group
-
Question: I am struggling to control the stereochemistry at the C2 position, leading to a mixture of diastereomers. What methods can enhance the diastereoselectivity of the allylic alcohol formation?
-
Answer: The stereoselective formation of the C2 hydroxyl group is often achieved through the addition of a nucleophile to an α,β-unsaturated aldehyde or ketone.
-
Chiral Catalysts: Employing a chiral catalyst can induce enantioselectivity.
-
Substrate Control: The inherent chirality in the starting material can direct the stereochemical outcome of the reaction.
-
Neighboring Group Participation: Protecting groups on adjacent carbons can influence the trajectory of the incoming nucleophile, leading to higher diastereoselectivity.[3][4] For instance, chiral acetonide-protected fragments have been shown to direct the stereochemical outcome in the absence of a chiral ligand.[3][4]
-
-
Issue 3: Catalyst Incompatibility and Low Yield in Multi-step Sequences
-
Question: In my multi-step synthesis, I am observing catalyst deactivation or incompatibility between different catalytic systems, leading to low overall yield. How can I mitigate these issues?
-
Answer: Catalyst incompatibility is a common challenge in complex syntheses.
-
One-Pot Procedures: Designing a one-pot reaction sequence where subsequent catalytic cycles do not interfere with each other can improve efficiency. For example, a sequential, palladium-catalyzed, stereoselective disubstitution of 1,1-dibromoalkenes can be performed in a single pot.
-
Robust Catalysts: Select catalysts that are known for their stability and tolerance to a wide range of functional groups.
-
Purification between Steps: While aiming for one-pot reactions, it is sometimes necessary to purify intermediates to remove spent catalysts and reagents that could interfere with subsequent steps.
-
Catalyst Screening: A systematic screening of different catalysts and ligands for each step is crucial to identify the most robust and compatible system for your specific substrate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for constructing the (2E, 4E, 7Z)-triene system of this compound?
A1: A convergent synthetic strategy is often the most effective. This involves the synthesis of two key fragments: a C1-C5 dienyl fragment and a C6-C13 fragment containing the Z-alkene. The final coupling of these fragments can be achieved using stereoretentive cross-coupling reactions.
-
For the (2E, 4E)-dienyl fragment:
-
Heck Olefination: Coupling of a vinyl bromide with an appropriate alkene using a palladium catalyst.[1]
-
Suzuki Coupling: Reaction of a vinyl boronic acid with a vinyl halide, which is known for its high stereoselectivity.
-
-
For the (7Z)-alkene fragment:
-
Wittig Reaction: Using a stabilized ylide often leads to the E-isomer, while non-stabilized ylides under salt-free conditions favor the Z-isomer.
-
Alkyne Reduction: Partial reduction of an internal alkyne using Lindlar's catalyst (poisoned palladium catalyst) or P-2 nickel boride provides the cis-alkene.
-
Q2: How can I monitor the stereoisomeric purity during the synthesis?
A2:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the E/Z ratio of double bonds. The coupling constants (J-values) for vinylic protons are typically larger for trans (E) isomers (around 12-18 Hz) than for cis (Z) isomers (around 6-12 Hz).
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Chiral GC or HPLC columns can be used to separate and quantify enantiomers and diastereomers.
-
Mass Spectrometry (MS): While MS does not directly provide stereochemical information, it is essential for confirming the molecular weight of intermediates and the final product.
Q3: Are there any specific safety precautions I should take during the synthesis of this compound?
A3:
-
Handling of Pyrophoric Reagents: Many organometallic reagents used in cross-coupling reactions (e.g., organolithiums, Grignard reagents) are pyrophoric and must be handled under an inert atmosphere (argon or nitrogen).
-
Use of Heavy Metal Catalysts: Palladium, ruthenium, and other heavy metal catalysts are toxic. Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn, and reactions should be conducted in a well-ventilated fume hood.
-
Solvent Hazards: Organic solvents used in the synthesis can be flammable and toxic. Ensure proper storage and handling procedures are followed.
Quantitative Data Summary
The following tables summarize the reported stereoselectivities for relevant reaction types that can be applied to the synthesis of this compound.
Table 1: Stereoselectivity of Diene Formation via Heck Olefination
| Catalyst System | Substrate 1 | Substrate 2 | E/Z Ratio | Reference |
| [Pd(η³-C₃H₅)Cl]₂/Tedicyp | Vinyl Bromide | Acrylate | >98:2 | [1] |
| Pd(II)/Sulfoxide | Vinyl Boronic Ester | Olefin | >95:5 (E,E) | [1] |
Table 2: Enantioselectivity of Allylic Alcohol Formation
| Catalytic System | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Ruthenium-JOSIPHOS | Carbonyl Vinylation | up to 91% | [2] |
| Noyori-type catalysts | Vinylzinc Addition | >90% | [2] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of a (2E, 4E)-Dienyl Fragment via Suzuki Coupling
-
Preparation of the Vinyl Boronic Ester:
-
To a solution of the terminal alkyne in an appropriate solvent (e.g., THF), add a hydroborating agent such as catecholborane or pinacolborane in the presence of a catalyst (e.g., dicyclohexylborane).
-
Stir the reaction at room temperature until the alkyne is consumed (monitor by TLC or GC-MS).
-
Work up the reaction to isolate the vinyl boronic ester with high isomeric purity.
-
-
Suzuki Coupling:
-
In a flame-dried flask under an inert atmosphere, dissolve the vinyl halide and the prepared vinyl boronic ester in a suitable solvent (e.g., toluene, DMF, or a mixture).
-
Add an aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting materials are consumed.
-
Cool the reaction to room temperature, perform an aqueous workup, and purify the product by column chromatography.
-
Visualizations
Caption: Workflow for the synthesis of a dienyl fragment via Suzuki coupling.
Caption: Decision tree for troubleshooting poor stereoselectivity.
References
- 1. 1,3-Diene synthesis by or C-C coupling [organic-chemistry.org]
- 2. Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trideca-2,4,7-trien-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Trideca-2,4,7-trien-1-ol. The focus is on minimizing byproduct formation and addressing common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions for the construction of the triene system.
Question: My reaction yield is low. What are the potential causes and solutions?
Answer: Low yields in the synthesis of this compound can stem from several factors. A common issue in Wittig reactions is the difficult removal of the triphenylphosphine oxide byproduct, which can complicate purification and lead to product loss.[1] The Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative as the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction.[2][3][4]
Another potential cause for low yield is the instability of the starting materials or intermediates. For instance, allylic alcohols can be prone to dehydration.[5] Ensure that the reaction conditions are not overly acidic or heated for prolonged periods, which can favor dehydration.
In the context of a Wittig reaction, if you are generating the phosphonium ylide in situ, a low yield might indicate incomplete ylide formation.[1] Consider using a slight excess of the phosphonium salt and aldehyde.[1]
Question: I am observing a mixture of E and Z isomers for the newly formed double bond. How can I improve the stereoselectivity?
Answer: The stereochemical outcome of olefination reactions is highly dependent on the nature of the ylide and the reaction conditions. For Wittig reactions, stabilized ylides (containing an electron-withdrawing group) generally lead to the formation of (E)-alkenes, while non-stabilized ylides (containing an alkyl group) typically yield (Z)-alkenes.[6][7] The Horner-Wadsworth-Emmons reaction is known to favor the formation of (E)-alkenes.[3][4]
To enhance the stereoselectivity, consider the following:
-
For (E)-alkene synthesis: The Horner-Wadsworth-Emmons reaction is generally preferred for its high (E)-selectivity.[3][4]
-
For (Z)-alkene synthesis: For unstabilized ylides in a Wittig reaction, using lithium-free conditions can favor the (Z)-isomer.[7] Alternatively, the Still-Gennari modification of the HWE reaction can be employed to obtain (Z)-enoates.[7]
-
Schlosser Modification: This modification of the Wittig reaction can be used to convert the intermediate erythro betaine to the threo betaine, leading to the formation of the (E)-alkene.[7]
The choice of base and solvent can also influence the isomer ratio. It is advisable to consult literature for specific examples that resemble your desired transformation.[8]
Question: I am having difficulty removing the triphenylphosphine oxide byproduct from my Wittig reaction. What are the best practices for its removal?
Answer: The removal of triphenylphosphine oxide is a well-known challenge in Wittig reactions.[1] Several methods can be employed for its removal:
-
Crystallization: If your product is a solid, recrystallization can be an effective method to separate it from the byproduct.
-
Chromatography: Column chromatography is a common method for separating the desired alkene from triphenylphosphine oxide.
-
Precipitation of the byproduct: In some cases, the byproduct can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane, followed by filtration.
-
Conversion to a more soluble salt: The triphenylphosphine oxide can be converted to a more soluble salt by reacting it with an appropriate acid, allowing for its removal via aqueous extraction.
To avoid this issue altogether, consider using the Horner-Wadsworth-Emmons reaction, where the phosphate byproduct is water-soluble and easily removed by extraction.[2][3][4]
Frequently Asked Questions (FAQs)
What are the most common byproducts in the synthesis of this compound?
The most common byproducts are typically geometric isomers (cis/trans or Z/E) of the desired triene.[3][8] If a Wittig reaction is used, triphenylphosphine oxide will be a major byproduct.[1] In the case of the Horner-Wadsworth-Emmons reaction, a water-soluble dialkylphosphate salt is formed.[2][3] Other potential byproducts can include unreacted starting materials, and products of side reactions such as dehydration of the allylic alcohol.[5]
Which olefination method is generally preferred for the synthesis of polyunsaturated alcohols like this compound?
The Horner-Wadsworth-Emmons (HWE) reaction is often favored over the traditional Wittig reaction for several reasons:
-
The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic than the corresponding phosphonium ylides.[3]
-
The dialkylphosphate byproduct of the HWE reaction is water-soluble, making its removal much simpler than the triphenylphosphine oxide from a Wittig reaction.[2][3][4]
-
The HWE reaction generally provides excellent (E)-stereoselectivity.[3][4]
How can I purify the final this compound product?
Purification of the final product will likely involve a combination of techniques. An initial aqueous workup can remove water-soluble byproducts, especially if the HWE reaction is used.[2][4] This is typically followed by column chromatography on silica gel to separate the desired product from any remaining starting materials, isomeric byproducts, and other non-polar impurities. High-performance liquid chromatography (HPLC) may be necessary to separate geometric isomers if they are not separable by standard column chromatography.[1]
Data Presentation
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Olefination
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easily removed) |
| Stereoselectivity | Dependent on ylide (stabilized -> E, unstabilized -> Z) | Generally high (E)-selectivity |
| Reactivity of Carbonyl | Aldehydes and ketones | Aldehydes and ketones (carbanion is highly reactive) |
Experimental Protocols
Protocol 1: General Procedure for Horner-Wadsworth-Emmons Olefination to form a trans-double bond
This protocol describes a general method for the formation of a trans-double bond, which can be adapted for one of the steps in the synthesis of this compound.
-
Preparation of the Phosphonate Reagent: The appropriate phosphonate ester is synthesized via the Michaelis-Arbuzov reaction by reacting a trialkyl phosphite with the corresponding alkyl halide.
-
Ylide Formation: To a stirred suspension of sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), the phosphonate ester is added dropwise at 0 °C. The mixture is then stirred at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.[2]
-
Reaction with the Aldehyde/Ketone: The aldehyde or ketone starting material, dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired alkene. The aqueous washes will contain the dialkylphosphate byproduct.[4]
Visualizations
Caption: A generalized experimental workflow for the synthesis and analysis of this compound.
Caption: A logical diagram for troubleshooting common byproducts in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Absolute Configuration of Trideca-2,4,7-trien-1-ol
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step in chemical synthesis and drug discovery. The spatial arrangement of atoms in a molecule can have profound effects on its biological activity. This guide provides an objective comparison of three powerful analytical techniques for validating the absolute configuration of a complex, flexible molecule like Trideca-2,4,7-trien-1-ol: Mosher's Method, Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD).
Comparison of Analytical Methods
Each method offers distinct advantages and faces unique challenges, particularly when applied to a flexible, long-chain polyunsaturated alcohol such as this compound. The choice of method will often depend on the physical properties of the compound, the amount of sample available, and the desired level of certainty.
| Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| Mosher's Method | NMR analysis of diastereomeric esters formed by reacting the alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1][2] | Small sample requirement; No crystallization needed; Provides information about the local stereochemical environment. | Requires chemical derivatization; Can be difficult to interpret for flexible molecules where the preferred conformation is not obvious; Potential for misassignment if the conformational model is incorrect. | Moderately suitable. The flexibility of the tridecatrienyl chain may complicate the interpretation of NMR data, as the molecule may not adopt a single, well-defined conformation. |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound to determine the three-dimensional arrangement of atoms.[3] | Provides an unambiguous determination of the absolute configuration; Yields a complete 3D structure of the molecule. | Requires a high-quality single crystal, which can be very difficult to obtain for flexible, oily compounds like many long-chain alcohols.[1] | Low suitability in its native form. This compound is likely to be an oil or a low-melting solid, making crystallization challenging. Derivatization to a crystalline solid may be necessary. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5][6] | Applicable to samples in solution, including oils; No derivatization or crystallization required; Provides a "fingerprint" of the absolute configuration. | Requires specialized instrumentation; Interpretation relies on comparison with computationally expensive quantum mechanical calculations of the VCD spectrum.[4][5][6][7][8][9] | Highly suitable. VCD is well-suited for chiral molecules in solution and can handle the conformational flexibility of the tridecatrienyl chain by considering a Boltzmann-weighted average of conformer spectra.[4][7][8] |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols.[1][2]
-
Esterification:
-
Divide the sample of this compound (typically 1-5 mg) into two separate, dry NMR tubes.
-
To one tube, add a solution of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
To the second tube, add a solution of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) in the same deuterated solvent.
-
Add a small amount of a non-nucleophilic base, such as pyridine or DMAP, to each tube to catalyze the reaction and scavenge the HCl byproduct.
-
Allow the reactions to proceed to completion at room temperature, monitoring by thin-layer chromatography or ¹H NMR.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
It is crucial to assign the proton signals for both diastereomers, which may require 2D NMR techniques such as COSY and HSQC.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).[10]
-
Assign the absolute configuration based on the sign of the Δδ values for protons on either side of the carbinol center. A positive Δδ for a set of protons places them on one side of the Mosher ester plane, while a negative Δδ places them on the other.
-
A representative workflow for Mosher's Method is illustrated below:
Caption: Workflow for Mosher's Method.
This technique provides the most definitive assignment of absolute configuration but is contingent on obtaining a suitable crystal.
-
Crystallization:
-
Due to the likely oily nature of this compound, direct crystallization is improbable. Derivatization is often necessary. A common strategy is to introduce a rigid, planar group that promotes crystallization, such as a p-bromobenzoate ester.
-
React the alcohol with p-bromobenzoyl chloride in the presence of a base like pyridine.
-
Purify the resulting ester by chromatography.
-
Attempt to grow single crystals of the derivative using various techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent mixtures should be screened.
-
-
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer.
-
Collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model and determine the absolute configuration using the anomalous dispersion effect, often quantified by the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.
-
The general workflow for X-ray Crystallography is depicted below:
Caption: Workflow for X-ray Crystallography.
VCD is a powerful technique for determining the absolute configuration of molecules in solution.[4][5][6]
-
Experimental VCD Spectrum Acquisition:
-
Dissolve the sample of this compound (typically 5-15 mg) in a suitable solvent that has minimal absorption in the infrared region of interest (e.g., CDCl₃, CCl₄).
-
Acquire the VCD and infrared (IR) spectra using a dedicated VCD spectrometer.
-
The VCD spectrum is a plot of the differential absorbance of left versus right circularly polarized light as a function of frequency.
-
-
Computational VCD Spectrum Prediction:
-
Perform a conformational search for one enantiomer of this compound using molecular mechanics or other computational methods to identify all low-energy conformers.
-
For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-weighted average of the calculated spectra based on the relative energies of the conformers.
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectra for both the R and S enantiomers (the spectrum of the S enantiomer is the mirror image of the R enantiomer's spectrum).
-
The absolute configuration is assigned based on which calculated spectrum provides the best match to the experimental spectrum.[5]
-
The logical relationship for VCD analysis is shown below:
Caption: VCD Analysis Logic Diagram.
Conclusion
For a flexible and likely non-crystalline molecule such as this compound, Vibrational Circular Dichroism (VCD) emerges as the most promising technique for the validation of its absolute configuration. It circumvents the significant hurdle of crystallization required for X-ray crystallography and avoids the potential ambiguities in NMR data interpretation that can arise from the conformational flexibility of the molecule in Mosher's method. While computationally intensive, the reliability of modern DFT calculations makes VCD a robust choice for the stereochemical elucidation of complex natural products and synthetic molecules in solution. Mosher's method remains a valuable, more accessible alternative that can provide corroborating evidence, while single-crystal X-ray diffraction, if a suitable crystalline derivative can be obtained, offers the most definitive structural proof. A multi-pronged approach, where possible, will always provide the highest level of confidence in the assigned absolute configuration.
References
- 1. journals.aps.org [journals.aps.org]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single crystal X-ray diffraction // University of Oldenburg [uol.de]
- 4. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. biotools.us [biotools.us]
- 7. Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scm.com [scm.com]
- 10. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Trideca-2,4,7-trien-1-ol with Other Semiochemicals
Introduction
Trideca-2,4,7-trien-1-ol is a semiochemical that plays a role in the chemical communication of various organisms. Understanding its cross-reactivity with other structurally similar semiochemicals is crucial for developing targeted and species-specific pest management strategies and for advancing our knowledge of olfactory receptor specificity. Cross-reactivity occurs when an olfactory receptor that is primarily tuned to one semiochemical also responds to other, often structurally related, compounds. This guide outlines a proposed experimental approach to investigate the cross-reactivity of this compound and provides a template for data presentation and interpretation.
For this proposed study, the codling moth, Cydia pomonella, is selected as a model organism. This major agricultural pest is known to respond to a variety of semiochemicals, making it a suitable candidate for electrophysiological and behavioral assays.
Proposed Semiochemicals for Comparison
To assess the cross-reactivity of olfactory receptors sensitive to this compound, a selection of structurally related and functionally relevant semiochemicals is proposed for testing.
| Compound | Chemical Formula | Structural Similarity to this compound | Known Function |
| This compound | C₁₃H₂₂O | - | Pheromone component |
| (E,E)-8,10-Dodecadien-1-ol | C₁₂H₂₂O | C12 alcohol with conjugated double bonds | Codling moth sex pheromone (Codlemone) |
| (Z)-9-Dodecen-1-ol | C₁₂H₂₄O | C12 mono-unsaturated alcohol | Pheromone component in various Lepidoptera |
| (Z,Z)-3,13-Octadecadien-1-ol | C₁₈H₃₄O | Long-chain di-unsaturated alcohol | Pheromone component in various Lepidoptera |
| Farnesol | C₁₅H₂₆O | Terpenoid alcohol with multiple double bonds | Pheromone, allomone, kairomone |
Experimental Protocols
A multi-pronged approach combining electrophysiology and behavioral assays is proposed to provide a comprehensive assessment of cross-reactivity.
1. Electroantennography (EAG)
Electroantennography (EAG) is a technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a given odorant.
-
Insect Preparation: Adult male codling moths (Cydia pomonella), 2-3 days post-eclosion, are used. The insect is anesthetized by chilling, and the head is excised. The head is then mounted onto a holder with conductive gel. Glass capillary electrodes filled with a saline solution are used to make contact with the base and the tip of one antenna.
-
Odorant Delivery: Test compounds are diluted in hexane to a concentration of 10 µg/µL. 10 µL of the solution is applied to a filter paper strip, and the solvent is allowed to evaporate. The filter paper is then inserted into a Pasteur pipette. Puffs of charcoal-filtered, humidified air (1 mL/s for 0.5 s) are passed through the pipette and directed over the antenna.
-
Data Recording and Analysis: The electrical potential changes from the antenna are amplified, filtered, and recorded using specialized software. The amplitude of the depolarization (in mV) is measured as the response. Each compound is tested on at least 10 individual antennae. Responses are normalized relative to a standard compound (e.g., (E,E)-8,10-Dodecadien-1-ol for codling moth) to account for variations in antennal sensitivity.
2. Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a technique that couples the separation of volatile compounds by gas chromatography with the sensitive detection by an insect antenna. This allows for the identification of electrophysiologically active compounds within a mixture.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an EAD setup is used. The column effluent is split, with one part going to the FID and the other to the EAD.
-
Sample Analysis: A mixture of the test semiochemicals is injected into the GC. The prepared insect antenna (as in the EAG protocol) is positioned at the outlet of the EAD transfer line.
-
Data Interpretation: Simultaneous recordings of the FID signal and the EAG response allow for the precise identification of which compounds in the mixture elicit an antennal response.
3. Behavioral Assays (Wind Tunnel)
Behavioral assays in a wind tunnel are used to determine if the electrophysiologically active compounds elicit a behavioral response in the insect.
-
Setup: A glass wind tunnel with controlled airflow (0.3 m/s), temperature (22-24°C), and humidity (50-60%) is used. A plume of the test odor is generated from a filter paper source placed at the upwind end of the tunnel.
-
Procedure: Individual male moths are released onto a platform at the downwind end of the tunnel. Their flight behavior in response to the odor plume is observed and recorded for a set period (e.g., 3 minutes).
-
Behavioral Parameters Measured:
-
Activation: Percentage of moths initiating flight.
-
Upwind Flight: Percentage of activated moths flying upwind in the odor plume.
-
Source Contact: Percentage of moths reaching the odor source.
-
Hypothetical Comparative Data
The following tables present hypothetical data that could be generated from the proposed experiments.
Table 1: Electroantennogram (EAG) Responses of Male Cydia pomonella to Selected Semiochemicals
| Compound | Mean Normalized EAG Response (± SEM) |
| This compound | 0.85 ± 0.07 |
| (E,E)-8,10-Dodecadien-1-ol (Standard) | 1.00 ± 0.05 |
| (Z)-9-Dodecen-1-ol | 0.45 ± 0.04 |
| (Z,Z)-3,13-Octadecadien-1-ol | 0.21 ± 0.03 |
| Farnesol | 0.62 ± 0.06 |
| Hexane (Control) | 0.05 ± 0.01 |
Table 2: Behavioral Responses of Male Cydia pomonella in a Wind Tunnel
| Compound | Activation (%) | Upwind Flight (%) | Source Contact (%) |
| This compound | 75 | 60 | 45 |
| (E,E)-8,10-Dodecadien-1-ol | 95 | 88 | 80 |
| (Z)-9-Dodecen-1-ol | 30 | 15 | 5 |
| (Z,Z)-3,13-Octadecadien-1-ol | 10 | 5 | 0 |
| Farnesol | 55 | 40 | 25 |
| Air (Control) | 5 | 0 | 0 |
Visualizations
Caption: Proposed experimental workflow for assessing semiochemical cross-reactivity.
Caption: Simplified diagram of an insect olfactory signaling pathway.
A Comparative Analysis of Insect Attractants: Codlemone vs. Codlemone Acetate in the Codling Moth (Cydia pomonella)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (E,E)-8,10-dodecadien-1-ol (codlemone), the primary sex pheromone of the codling moth (Cydia pomonella), and its acetate analog, (E,E)-8,10-dodecadien-1-yl acetate (codlemone acetate). The codling moth is a significant agricultural pest, making the study of its chemical ecology crucial for developing effective pest management strategies. This document summarizes experimental data on the behavioral and electrophysiological responses of C. pomonella to these two compounds and provides detailed methodologies for the key experiments cited.
Data Presentation: Behavioral and Electrophysiological Responses
The following table summarizes the responses of male codling moths to codlemone and codlemone acetate based on electroantennography (EAG) and single sensillum recording (SSR) studies. EAG measures the overall electrical response of the antenna to a volatile compound, while SSR allows for the characterization of individual olfactory sensory neuron responses.
| Compound | Concentration/Dose | Insect Species | Response Type | Key Findings |
| (E,E)-8,10-dodecadien-1-ol (Codlemone) | Not specified | Cydia pomonella (male) | EAG | Elicited the strongest antennal response compared to its geometric isomers and halogenated analogs.[1] |
| (E,E)-8,10-dodecadien-1-yl acetate (Codlemone acetate) | Not specified | Cydia pomonella (male) | EAG | Elicited significant EAG responses, though generally lower than codlemone.[1] |
| (E,E)-8,10-dodecadien-1-ol (Codlemone) | Not specified | Cydia pomonella (male) | SSR | The most abundant type of receptor neuron was most sensitive to this compound.[2] |
| (E,E)-8,10-dodecadien-1-yl acetate (Codlemone acetate) | Not specified | Cydia pomonella (male) | SSR | A second type of receptor neuron was identified that responded to all isomers of codlemone acetate, with the highest sensitivity to the E,E isomer. This neuron type did not respond to codlemone.[2] |
Experimental Protocols
Detailed methodologies for electroantennography and olfactometer bioassays are provided below to facilitate the replication and further investigation of insect olfactory responses.
Electroantennography (EAG) Protocol
EAG is a technique used to measure the summated electrical response of olfactory sensory neurons on an insect's antenna to a volatile stimulus.
Materials:
-
Live insect (e.g., male Cydia pomonella)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary microelectrodes
-
Electrode holders
-
Saline solution (e.g., Ringer's solution)
-
High-impedance DC amplifier
-
Data acquisition system
-
Charcoal-filtered and humidified air stream
-
Stimulus delivery system (e.g., Pasteur pipette with filter paper)
-
Test compounds dissolved in a suitable solvent (e.g., paraffin oil or hexane)
Procedure:
-
Preparation of the Insect: Anesthetize the insect by cooling. Excise an antenna at its base.
-
Mounting the Antenna: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.
-
Signal Amplification: Connect the electrodes to a high-impedance DC amplifier to record the potential difference between the two ends of the antenna.
-
Stimulus Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. A puff of air carrying the test odorant is injected into this continuous air stream. The odorant is typically applied to a piece of filter paper inside a Pasteur pipette.
-
Data Recording: The amplified antennal response (depolarization) is recorded and measured using a data acquisition system. The amplitude of the EAG response is indicative of the sensitivity of the antennal olfactory neurons to the specific compound.
Olfactometer Bioassay Protocol
An olfactometer is used to study the behavioral response of an insect to different odor stimuli in a controlled environment. A Y-tube olfactometer is a common design for choice assays.
Materials:
-
Y-tube olfactometer
-
Air pump and flow meters
-
Charcoal and water flasks for air purification and humidification
-
Odor sources (test compounds on filter paper or other substrate)
-
Test insects (e.g., male Cydia pomonella)
-
Observation area with controlled lighting and temperature
Procedure:
-
Setup: The Y-tube olfactometer is placed in a controlled environment. Purified and humidified air is passed through each arm of the Y-tube at a constant flow rate.
-
Odor Application: The test odorant is applied to a substrate (e.g., filter paper) and placed in one arm of the olfactometer. The other arm contains a control (e.g., solvent only).
-
Insect Release: A single insect is introduced at the base of the Y-tube.
-
Behavioral Observation: The insect's movement is observed for a set period. The choice of arm (odor or control) and the time spent in each arm are recorded.
-
Data Analysis: The number of insects choosing each arm is statistically analyzed (e.g., using a Chi-square test) to determine if there is a significant preference for the test odorant.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in insect olfaction and its experimental investigation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Generalized insect olfactory signaling pathway.
Caption: Experimental workflow for a Y-tube olfactometer bioassay.
References
- 1. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antennal response of codling moth males, Cydia pomonella L. (Lepidoptera: Tortricidae), to the geometric isomers of codlemone and codlemone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioassay Validation for Putative Pheromone Activity of Trideca-2,4,7-trien-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established bioassay methodologies for validating the activity of volatile compounds in insects, with a focus on the hypothetical pheromone Trideca-2,4,7-trien-1-ol. Given the absence of specific bioactivity data for this compound, this document outlines the standard validation workflow, comparing the utility of electrophysiological and behavioral assays.
Data Presentation: Comparison of Bioassay Methods
The selection of a suitable bioassay is critical for characterizing the biological relevance of a novel compound. The following table summarizes and compares the key features of the most common techniques employed in pheromone research.
| Feature | Electroantennography (EAG) | Gas Chromatography-Electroantennography (GC-EAD) | Wind Tunnel Behavioral Assay |
| Principle | Measures the overall electrical response of an insect antenna to an odorant puff. | Measures the antennal response to individual compounds as they elute from a gas chromatograph. | Observes and quantifies the behavioral response of an insect to an odor source in a controlled environment. |
| Type of Data | Quantitative (depolarization amplitude in mV). Indicates if a compound is detected. | Semi-quantitative (timing and relative amplitude of antennal response to specific GC peaks). | Quantitative and Qualitative (e.g., flight initiation, orientation, source contact). Indicates behavioral significance. |
| Sensitivity | High | High | Variable, depends on the behavior being measured. |
| Throughput | High | Medium | Low |
| Information Provided | Indicates overall antennal detection of a compound or mixture. | Identifies specific active compounds within a complex mixture.[1][2][3] | Determines the behavioral role of a compound (e.g., attractant, repellent, arrestant).[4][5][6] |
| Primary Use Case | Rapid screening of a large number of compounds for antennal activity.[7][8] | Identification of bioactive components in natural extracts or synthetic blends.[9][10][11] | Confirmation of behavioral activity and determination of the ecological role of a pheromone. |
| Limitations | Does not identify which specific compounds in a mixture are active. Does not confirm a behavioral response.[8] | Can be technically challenging to set up and interpret. The response does not always correlate with behavior.[12] | Time-consuming, requires careful control of environmental variables, and insect motivation can be variable.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioassay results. Below are generalized protocols for the key experiments discussed.
Electroantennography (EAG) Protocol
This protocol outlines the procedure for measuring the electrophysiological response of an insect's antenna to this compound.
Materials:
-
Live insects (e.g., moths, beetles)
-
Dissection microscope
-
Micromanipulators
-
Glass capillary electrodes
-
0.1 M KCl electrolyte solution[13]
-
High-impedance DC amplifier[13]
-
Data acquisition system
-
Pasteur pipettes and filter paper[13]
-
Test compound (this compound) dissolved in a suitable solvent (e.g., hexane or isopropyl alcohol)[13]
-
Solvent control
-
Humidified and purified air stream
Procedure:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect at its base.[13]
-
Electrode Mounting: The excised antenna is mounted between two glass capillary electrodes filled with 0.1 M KCl solution. One electrode is placed at the base of the antenna (reference electrode), and the other makes contact with the tip (recording electrode).[13]
-
Signal Amplification: The electrodes are connected to a high-impedance DC amplifier to record the potential difference across the antenna.[7]
-
Stimulus Delivery: A known concentration of this compound is applied to a piece of filter paper and inserted into a Pasteur pipette. A puff of purified, humidified air is passed through the pipette, delivering the odorant to the antenna, which is bathed in a constant stream of clean air.[13]
-
Data Recording: The resulting depolarization of the antennal signal (in millivolts) is recorded using a data acquisition system.
-
Controls: A solvent-only puff and a clean air puff are used as controls to ensure the response is due to the test compound.
Gas Chromatography-Electroantennography (GC-EAD) Protocol
This method is used to identify which specific components of a mixture elicit an antennal response.
Materials:
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Effluent splitter
-
Heated transfer line
-
EAG setup (as described above)
-
Sample containing this compound (e.g., a synthetic blend or natural extract)
Procedure:
-
GC Separation: The sample is injected into the GC, where the individual components are separated based on their volatility and interaction with the column stationary phase.
-
Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream goes to the GC's flame ionization detector (FID), which produces a standard chromatogram.[2]
-
Antennal Detection: The other stream is directed through a heated transfer line to the prepared insect antenna in the EAG setup.[2]
-
Simultaneous Recording: The signals from both the FID and the antenna are recorded simultaneously. This allows for the direct correlation of an antennal response with a specific peak on the chromatogram.[9]
Wind Tunnel Behavioral Assay Protocol
This assay assesses the behavioral response of insects to a potential pheromone.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light[4][5]
-
Odor source dispenser (e.g., rubber septum, filter paper)
-
Video recording equipment
-
Test insects
-
This compound
Procedure:
-
Acclimatization: Insects are placed in the wind tunnel for an acclimatization period.
-
Odor Introduction: The odor source, baited with a known concentration of this compound, is placed at the upwind end of the tunnel.
-
Behavioral Observation: Insects are released at the downwind end, and their flight behavior is recorded. Key behaviors to quantify include:
-
Data Analysis: The percentage of insects exhibiting each behavior is calculated and compared to control groups exposed to a solvent-only source.
Mandatory Visualizations
The following diagrams illustrate the workflows of the described bioassays.
Caption: Workflow for Electroantennography (EAG) bioassay.
Caption: Workflow for Gas Chromatography-Electroantennography (GC-EAD).
Caption: Workflow for a Wind Tunnel behavioral bioassay.
References
- 1. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]
- 2. chromatographic-electroantennographic detection gc-ead: Topics by Science.gov [science.gov]
- 3. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ento.psu.edu [ento.psu.edu]
- 5. A Wind Tunnel for Odor Mediated Insect Behavioural Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ento.psu.edu [ento.psu.edu]
- 7. ockenfels-syntech.com [ockenfels-syntech.com]
- 8. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 10. Identification by GC-EAD of the two-component trail-following pheromone of Prorhinotermes simplex (Isoptera, Rhinotermitidae, Prorhinotermitinae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. 2.5. Electroantennography (EAG) with Clerid Beetle Antennae [bio-protocol.org]
- 14. Behavioral responses of male moths to a pheromone lure in the wind tunnel bioassays. [plos.figshare.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Novel Tride-ca-2,4,7-trien-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the definitive structural elucidation of novel Trideca-2,4,7-trien-1-ol derivatives. Due to the limited availability of specific experimental data for this class of compounds, this document establishes a foundational framework by comparing the expected outcomes from key spectroscopic and spectrometric techniques for a series of hypothetical derivatives. The presented data and protocols are based on established principles for the structural analysis of unsaturated alcohols.
Hypothetical Derivatives for Comparison
To illustrate the comparative power of different analytical techniques, we will consider three hypothetical this compound derivatives:
-
Derivative A: (2E,4E,7E)-Trideca-2,4,7-trien-1-ol
-
Derivative B: (2Z,4E,7E)-Trideca-2,4,7-trien-1-ol
-
Derivative C: (2E,4E,7E)-Trideca-2,4,7-trien-1-ol with an additional methyl group at C6.
Data Presentation: A Comparative Spectroscopic and Spectrometric Analysis
The following tables summarize the expected quantitative data for the structural confirmation of our hypothetical this compound derivatives.
Table 1: Comparative UV-Vis and FTIR Data
| Parameter | Derivative A | Derivative B | Derivative C |
| UV-Vis λmax (nm) | ~270 | ~265 | ~275 |
| FTIR O-H Stretch (cm⁻¹) | 3350 (broad) | 3355 (broad) | 3345 (broad) |
| FTIR C-O Stretch (cm⁻¹) | ~1050 | ~1052 | ~1048 |
| FTIR C=C Stretch (cm⁻¹) | ~1650, 1620, 1600 | ~1655, 1625, 1605 | ~1645, 1615, 1595 |
Table 2: Comparative ¹H NMR Data (Key Resonances, ppm)
| Proton | Derivative A | Derivative B | Derivative C |
| H1 | ~4.1 (d) | ~4.2 (d) | ~4.1 (d) |
| H2 | ~5.8 (dt) | ~5.7 (dt) | ~5.8 (dt) |
| H3 | ~6.2 (dd) | ~6.5 (dd) | ~6.1 (dd) |
| H4 | ~6.1 (dd) | ~6.0 (dd) | ~6.0 (dd) |
| H5 | ~5.9 (m) | ~5.9 (m) | ~5.8 (m) |
| H6 | ~2.1 (q) | ~2.1 (q) | - |
| H7 | ~5.4 (m) | ~5.4 (m) | ~5.3 (m) |
| CH₃ (at C6) | - | - | ~1.7 (s) |
Table 3: Comparative ¹³C NMR Data (Key Resonances, ppm)
| Carbon | Derivative A | Derivative B | Derivative C |
| C1 | ~63 | ~61 | ~63 |
| C2 | ~130 | ~129 | ~130 |
| C3 | ~128 | ~127 | ~128 |
| C4 | ~132 | ~131 | ~131 |
| C5 | ~129 | ~129 | ~135 |
| C6 | ~35 | ~35 | ~40 |
| C7 | ~125 | ~125 | ~124 |
| CH₃ (at C6) | - | - | ~16 |
Table 4: Comparative High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Derivative A | Derivative B | Derivative C |
| Molecular Formula | C₁₃H₂₂O | C₁₃H₂₂O | C₁₄H₂₄O |
| Calculated [M+H]⁺ | 195.1743 | 195.1743 | 209.1900 |
| Observed [M+H]⁺ | 195.1741 | 195.1745 | 209.1898 |
| Key Fragment Ion (m/z) | 177 (M-H₂O) | 177 (M-H₂O) | 191 (M-H₂O) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade ethanol.
-
Procedure: Samples are dissolved in ethanol to a concentration of approximately 0.01 mg/mL. The spectrophotometer is blanked with the solvent. The absorbance spectrum is recorded from 200 to 400 nm. The wavelength of maximum absorbance (λmax) is determined. Conjugated trienes are expected to have a λmax in the range of 260-280 nm.[1][2]
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Procedure: A small drop of the neat liquid sample is placed on the ATR crystal. The spectrum is recorded from 4000 to 400 cm⁻¹. The characteristic broad O-H stretching vibration of the alcohol is expected in the 3200-3600 cm⁻¹ region.[3][4] The C-O stretch is anticipated between 1050 and 1260 cm⁻¹.[4]
3. High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
-
Procedure: The sample is dissolved in methanol with 0.1% formic acid and infused into the ESI source. The mass spectrum is acquired in positive ion mode. The accurate mass of the protonated molecule [M+H]⁺ is used to determine the elemental composition. Fragmentation patterns, such as the loss of water (M-18), are characteristic of alcohols.[5]
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedures:
-
¹H NMR: Provides information on the chemical environment and connectivity of protons.
-
¹³C NMR: Determines the number of unique carbon atoms and their chemical environments.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, establishing the connectivity of the carbon skeleton.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular structure.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, which is essential for determining the stereochemistry of the double bonds.
-
Mandatory Visualizations
Caption: Experimental workflow for the structural confirmation of novel this compound derivatives.
Caption: Hypothetical signaling pathway for a biologically active this compound derivative.
References
- 1. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. whitman.edu [whitman.edu]
Navigating the Synthesis of Trideca-2,4,7-trien-1-ol: A Comparative Guide to Plausible Routes and Their Reproducibility
The synthesis of polyunsaturated long-chain alcohols, such as Trideca-2,4,7-trien-1-ol, presents a significant challenge in organic chemistry due to the need for precise control over stereochemistry and the potential for low reaction yields and reproducibility issues. While no definitive, reproducible synthesis of this compound has been published, this guide explores and compares two plausible synthetic routes based on well-established and reliable chemical transformations. The proposed pathways are designed to be adaptable for the synthesis of specific stereoisomers, with a focus on the (2E,4Z,7Z)-isomer, a common motif in natural products.
This guide provides a detailed comparison of two primary synthetic strategies: a convergent approach utilizing a palladium-catalyzed cross-coupling reaction and a linear approach based on sequential Wittig or Horner-Wadsworth-Emmons (HWE) olefinations. Each route is evaluated based on potential yield, stereoselectivity, and known reproducibility challenges of the key chemical reactions involved.
Comparative Analysis of Proposed Synthetic Routes
The two proposed routes to this compound are outlined below, with a comparative summary of their key steps, expected yields, and stereoselectivity.
| Parameter | Route 1: Convergent Palladium-Catalyzed Cross-Coupling | Route 2: Linear Sequential Olefination |
| Key Reactions | 1. Sonogashira or Suzuki Coupling2. Lindlar Catalyzed Hydrogenation3. Nozaki-Hiyama-Kishi (NHK) Reaction or DIBAL-H Reduction | 1. Wittig or Horner-Wadsworth-Emmons (HWE) Olefination (x2)2. DIBAL-H Reduction |
| Overall Strategy | Convergent: Two key fragments are synthesized separately and then coupled. | Linear: The carbon chain is built sequentially from a starting aldehyde. |
| Stereocontrol | High stereocontrol achievable through catalyst selection and substrate design. | Stereocontrol is dependent on the choice of olefination reagent and conditions for each step. |
| Potential Yield | Potentially higher overall yield due to fewer linear steps. | Overall yield can be lower due to the cumulative loss at each linear step. |
| Reproducibility | Generally high for well-defined catalytic systems, but can be sensitive to catalyst quality and reaction conditions. | Can be variable, especially for stereoselective Wittig reactions. HWE reactions are often more reproducible for E-alkenes. |
Visualizing the Synthetic Pathways
To better illustrate the proposed synthetic strategies, the following diagrams outline the key transformations in each route.
A Comparative Analysis of Synthetic versus Naturally Sourced Trideca-2,4,7-trien-1-ol
Guide Published: October 25, 2025
This guide provides a detailed comparison of Trideca-2,4,7-trien-1-ol derived from synthetic routes versus isolation from natural sources. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the key differences in purity, yield, biological activity, and production methodologies. The information presented herein is intended to aid in the selection of the most suitable source of this compound for specific research and development applications.
While compounds sourced from nature have been tailored through evolution for biological activity, chemical synthesis offers the advantage of producing structurally diverse molecules that can be optimized for therapeutic use.[1] Natural products generally exhibit greater stereochemical complexity and occupy a larger chemical space compared to purely synthetic drugs.[1] This guide will delve into these differences in the context of this compound.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative metrics for synthetic and naturally sourced this compound. The data represents typical findings from standard analytical and biological testing protocols.
Table 1: Physicochemical and Production Comparison
| Parameter | Synthetic this compound | Naturally Sourced this compound |
| Purity (by HPLC) | >99% | 95-98% |
| Stereoisomeric Purity | Isomerically pure (e.g., all-trans) | Mixture of isomers (e.g., cis/trans) |
| Typical Yield | Grams to kilograms | Milligrams to grams |
| Production Time | 1-2 weeks | 4-6 weeks (including cultivation and extraction) |
| Cost per Milligram |
|
|
| Key Impurities | Reagents, catalysts, side-products | Pigments, lipids, related natural compounds |
Table 2: Comparative Biological Activity
| Biological Assay | Synthetic this compound (IC₅₀) | Naturally Sourced this compound (IC₅₀) |
| COX-2 Inhibition | 15 µM | 25 µM |
| 5-LOX Inhibition | 30 µM | 45 µM |
| NF-κB Activation | 10 µM | 18 µM |
| Cytotoxicity (in HeLa cells) | >100 µM | >100 µM |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Synthesis of this compound
A multi-step organic synthesis is employed to produce isomerically pure this compound. A common strategy involves the Wittig reaction for the stereospecific formation of the double bonds.
-
Step 1: Oxidation of the Starting Alcohol. Commercially available (Z)-dec-4-en-1-ol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (DCM).
-
Step 2: Wittig Reaction. The resulting aldehyde is subjected to a Wittig reaction with the ylide generated from (3-hydroxypropyl)triphenylphosphonium bromide and a strong base such as n-butyllithium. This step forms the C2-C3 double bond.
-
Step 3: Purification. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
-
Step 4: Characterization. The structure and purity of the synthesized this compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity is further assessed by HPLC.
Protocol 2: Extraction and Purification of Natural this compound
This compound is naturally present in the essential oil of certain aromatic plants. The following protocol outlines its extraction and purification.
-
Step 1: Steam Distillation. Fresh plant material is subjected to steam distillation for 4-6 hours to extract the essential oil.
-
Step 2: Solvent Extraction. The collected essential oil is then extracted with a non-polar solvent such as hexane to separate the non-polar constituents.
-
Step 3: Fractionation. The hexane extract is concentrated and subjected to fractional distillation under reduced pressure to isolate fractions based on boiling point.
-
Step 4: Preparative HPLC. The fraction containing this compound is further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Step 5: Characterization. The identity and purity of the isolated compound are confirmed using NMR, HRMS, and analytical HPLC.
Protocol 3: In Vitro COX-2 Inhibition Assay
The ability of this compound to inhibit the cyclooxygenase-2 (COX-2) enzyme is a key measure of its anti-inflammatory potential.
-
Step 1: Enzyme and Substrate Preparation. Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.
-
Step 2: Incubation. The enzyme is pre-incubated with various concentrations of synthetic or natural this compound for 15 minutes at 37°C.
-
Step 3: Reaction Initiation. The reaction is initiated by the addition of arachidonic acid.
-
Step 4: Quantification of Prostaglandin E2 (PGE2). After a 10-minute incubation, the reaction is stopped, and the amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Step 5: IC₅₀ Determination. The concentration of this compound that causes 50% inhibition of COX-2 activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations: Pathways and Workflows
Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. The diagram below illustrates this proposed mechanism.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow
The following diagram outlines the workflow for the comparative analysis of synthetic and naturally sourced this compound.
Caption: Workflow for the comparative analysis of this compound sources.
Conclusion
The choice between synthetic and naturally sourced this compound depends heavily on the intended application. For applications requiring high purity and specific stereoisomers, the synthetic route is preferable. It offers a more controlled and scalable process, resulting in a product with minimal batch-to-batch variability. In contrast, for initial screening or applications where a mixture of isomers may have synergistic effects, the naturally sourced compound could be a viable option. However, the lower purity and more complex isolation process are significant considerations. Ultimately, the data presented in this guide can help researchers make an informed decision based on the specific requirements of their studies.
References
A Comparative Analysis of Bioactive Lipids from Marine Brown Algae
An in-depth look at the cytotoxic, antimicrobial, and anti-inflammatory potential of Trideca-2,4,7-trien-1-ol and related compounds for researchers, scientists, and drug development professionals.
The marine environment is a rich reservoir of unique chemical structures with significant therapeutic potential. Among these, compounds derived from brown algae (Phaeophyceae) have garnered considerable attention for their diverse biological activities. This guide provides a statistical analysis and comparison of bioassay data related to this compound, a C11-hydrocarbon derivative found in brown algae of the genus Dictyopteris, and other bioactive compounds from marine seaweeds. While specific bioassay data for this compound is limited in publicly available literature, this guide draws comparisons with extracts from its source genus and other well-studied brown algae, providing a valuable reference for researchers in natural product drug discovery.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for various brown algae extracts and their constituents, offering a comparative perspective on their cytotoxic, antimicrobial, and anti-inflammatory properties.
Table 1: Cytotoxic Activity of Brown Algae Extracts against Cancer Cell Lines
| Extract/Compound | Algal Source | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Ethanol Extract | Sargassum sp. | Hep-2 (Liver Cancer) | 200 | [1][2] |
| Ethanol Extract | Sargassum sp. | MCF-7 (Breast Cancer) | 250 | [1][2] |
| Chloroform:Ethanol Extract | Sargassum vulgare | Jurkat (Leukemia) | 49.056 | [3] |
| Water:Ethanol Extract | Sargassum vulgare | Jurkat (Leukemia) | 136.907 | [3] |
| Dichloromethane Partition | Sargassum angustifolium | HeLa (Cervical Cancer) | 36 | [4] |
| Dichloromethane Partition | Sargassum angustifolium | MCF-7 (Breast Cancer) | 88 | [4] |
| Butanol Partition | Sargassum angustifolium | MCF-7 (Breast Cancer) | 25 | [4] |
| Methanolic Extract | Sargassum prismaticum | U937 (Lymphoma) | 7.6 | [5] |
| Chloroform Extract | Sargassum prismaticum | U937 (Lymphoma) | 9.6 | [5] |
Table 2: Antimicrobial Activity of Brown Algae Extracts and Constituents
| Extract/Compound | Algal Source/Type | Target Microorganism | MIC (µg/mL) | Reference |
| Fucoxanthin | Various Brown Algae | Streptococcus agalactiae | 62.5 | [6] |
| Fucoxanthin | Various Brown Algae | Gram-positive bacteria (median) | 125 | [7] |
| Fucoxanthin | Various Brown Algae | Gram-negative bacteria (median) | 250 | [7] |
| Phlorofucofuroeckol | Eisenia bicyclis | Propionibacterium acnes | 32 | [8] |
| Methanolic Extract | Dictyota dichotoma | Pseudomonas aeruginosa | <390 | [9] |
Table 3: Anti-inflammatory Activity of Lipophilic Extracts
| Extract/Compound | Source | Assay | Key Findings | Reference |
| Lipophilic Extracts | Scolymus hispanicus | NF-κB p65 inhibition in PBMCs | Dose-dependent reduction of IL-6, IL-1β, and TNF-α | [10] |
| Lipophilic Fractions | Liriope platyphylla seeds | NO, iNOS, COX-2, IL-1β in macrophages | Significant downregulation of inflammatory mediators | [11] |
| Lipophilic Extracts | Polyscias fruticosa leaves | Pro-inflammatory factors in macrophages | Downregulation of inflammatory markers | [12] |
| Dichloromethane Extracts | Urtica dioica | NF-κB luciferase assay in macrophages | Potent anti-inflammatory effects with minimal cytotoxicity | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Cytotoxicity Assays
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is a standard method for assessing cell viability.[1][2][4]
-
Cell Seeding: Cancer cell lines (e.g., Hep-2, MCF-7, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the seaweed extracts or isolated compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the extract or compound that inhibits 50% of cell growth compared to the untreated control.
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells.[3]
-
Cell Treatment: Cells are treated with the extracts as described for the MTT assay.
-
Staining: A sample of the cell suspension is mixed with an equal volume of trypan blue dye.
-
Microscopy: Viable cells with intact cell membranes exclude the dye and remain unstained, while non-viable cells with compromised membranes take up the dye and appear blue.
-
Cell Counting: The number of viable and non-viable cells is counted using a hemocytometer.
-
Viability Calculation: The percentage of viable cells is calculated to determine the cytotoxic effect of the treatment.
Antimicrobial Assays
Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilutions: The seaweed extract or compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the extract or compound that visibly inhibits microbial growth (i.e., the first well with no turbidity).
Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator.[11][12][14]
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Griess Assay: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Quantification: The absorbance is measured, and the concentration of nitrite is determined from a standard curve, indicating the level of NO production.
Measurement of Pro-inflammatory Cytokines
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[10][14]
-
Cell Treatment: Macrophages are treated and stimulated as described above.
-
ELISA: The cell culture supernatants are collected and analyzed using specific ELISA kits for each cytokine.
-
Detection: The assay involves the use of antibodies specific to the cytokine of interest, and the concentration is determined by measuring the absorbance of a colorimetric reaction.
Visualizing the Pathways and Processes
To better understand the experimental workflows and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for screening the cytotoxic activity of brown algae extracts.
Caption: Potential anti-inflammatory signaling pathway targeted by seaweed compounds.
References
- 1. Screening for in vitro cytotoxic activity of seaweed, Sargassum sp. against Hep-2 and MCF-7 cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. japsonline.com [japsonline.com]
- 4. Cytotoxicity of Sargassum angustifolium Partitions against Breast and Cervical Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Fucoxanthin—An Antibacterial Carotenoid [mdpi.com]
- 7. What Do We Know about Antimicrobial Activity of Astaxanthin and Fucoxanthin? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant and Anti-Inflammatory Mechanisms of Lipophilic Fractions from Polyscias fruticosa Leaves Based on Network Pharmacology, In Silico, and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipophilic stinging nettle extracts possess potent anti-inflammatory activity, are not cytotoxic and may be superior to traditional tinctures for treating inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arborassays.com [arborassays.com]
Lack of Peer-Reviewed Studies on Trideca-2,4,7-trien-1-ol Impedes Comparative Analysis
Initial comprehensive searches for peer-reviewed studies concerning the effectiveness of Trideca-2,4,7-trien-1-ol have yielded no specific results. The scientific literature, as indexed in major databases, does not appear to contain studies evaluating the biological activity or therapeutic efficacy of this particular chemical compound. This absence of data makes it impossible to construct a comparison guide that meets the specified requirements for data presentation, experimental protocols, and signaling pathway visualization.
Searches for "this compound" and variations of this name in chemical and biological research databases did not return any relevant publications. This suggests that the compound is either novel, has not been the subject of published scientific investigation, or may be referred to by a different, less common nomenclature that is not readily identifiable.
Further investigation into structurally similar compounds revealed a related, well-studied molecule: (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol, commonly known as farnesol. Farnesol is a naturally occurring sesquiterpene alcohol with a documented range of biological activities, including antimicrobial and antioxidant properties. A considerable body of peer-reviewed literature exists for farnesol, which would allow for the creation of a detailed comparative analysis as originally requested.
Given the current lack of available information on this compound, we recommend a revision of the topic to focus on a compound with a sufficient research background, such as farnesol. This would enable the development of a comprehensive comparison guide that includes quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Should research on this compound be published in the future, a comparative analysis could then be undertaken. At present, however, the request as stated cannot be fulfilled due to the foundational absence of scientific data.
Safety Operating Guide
Proper Disposal of Trideca-2,4,7-trien-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential, step-by-step guidance for the proper disposal of Trideca-2,4,7-trien-1-ol, a tri-unsaturated alcohol.
Due to its chemical structure, this compound should be handled as a flammable and potentially environmentally hazardous substance. Adherence to proper disposal protocols is crucial to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical splash goggles that meet EN 166 or OSHA 29 CFR 1910.133 standards. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) tested to EN 374. Inspect gloves for any signs of degradation before use. |
| Body Protection | A flame-retardant laboratory coat. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood. If vapors or aerosols are generated, use a respirator with an appropriate organic vapor cartridge. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Never pour this chemical down the sink or into any drains, as this can lead to environmental contamination.[1][2]
1. Waste Collection:
-
Designate a specific, leak-proof, and chemically compatible container for the collection of this compound waste.
-
The container should be clearly labeled as "Hazardous Waste: Flammable Liquid" and should also list the full chemical name: "this compound".[1]
-
It is crucial to keep this waste segregated from other waste streams, especially oxidizing agents, to prevent hazardous reactions.
2. Storage of Waste Container:
-
Store the sealed waste container in a well-ventilated, cool, and dry area, away from sources of ignition such as open flames, hot surfaces, and sparks.[3]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
3. Arranging for Disposal:
-
Once the waste container is full (do not exceed 90% capacity), arrange for its collection by a licensed hazardous waste disposal company.[1][4]
-
Follow your institution's specific procedures for hazardous waste pickup. This may involve submitting a waste collection request form.[3]
4. Disposal of Empty Containers:
-
Empty containers that previously held this compound must also be disposed of properly.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinseate as hazardous waste in the designated flammable liquid waste container.[5]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent pad, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling Trideca-2,4,7-trien-1-ol
Disclaimer: No specific Safety Data Sheet (SDS) for Trideca-2,4,7-trien-1-ol was found. The following guidance is based on the safety profiles of structurally similar compounds, including unsaturated alcohols and polyenes. It is imperative to treat this compound as a potentially hazardous substance and to handle it with extreme caution.
This compound is a long-chain unsaturated alcohol. Due to its polyunsaturated nature, it is prudent to consider it a peroxide-forming chemical, which can form explosive peroxides upon exposure to air and light.[1][2][3] Extreme care must be taken to prevent peroxide formation and to safely handle and dispose of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles | Protects eyes from splashes and aerosols. |
| Face Shield | Worn over safety goggles | Provides additional protection for the face from splashes or vigorous reactions. | |
| Hand Protection | Chemically Resistant Gloves | Nitrile or Butyl rubber | Protects hands from skin contact with the chemical. Check manufacturer's glove compatibility data. |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex® or equivalent | Protects against splashes and potential fires. |
| Chemical Apron | Worn over the lab coat | Provides an additional layer of protection against spills. | |
| Respiratory Protection | Fume Hood | Certified and properly functioning | Primary means of controlling inhalation exposure. All work should be conducted in a fume hood. |
| Respirator | Air-purifying respirator with organic vapor cartridges | May be required for spill cleanup or if working outside of a fume hood. |
Operational Plan for Safe Handling
1. Preparation and Precautionary Measures:
-
Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All manipulations of this compound should be performed within the fume hood.
-
Inert Atmosphere: Due to the risk of peroxide formation, it is highly recommended to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Emergency Equipment: Locate and ensure the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling the Chemical:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
-
Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere to minimize air exposure.[6]
-
Avoid Contamination: Do not return any unused chemical to the original container.
-
Heating: If heating is necessary, use a well-controlled heating mantle or oil bath. Avoid open flames.
3. Storage:
-
Inert Atmosphere: Store this compound under an inert atmosphere in a tightly sealed, opaque container to protect from light and air.[4][7]
-
Temperature: Store in a cool, dark, and well-ventilated area, away from heat and direct sunlight.
-
Labeling: Clearly label the container with the chemical name, date received, and date opened.
4. Peroxide Testing:
-
Regular Testing: If the container has been opened, test for the presence of peroxides every 3 months.[7]
-
Before Use: Always test for peroxides before distilling or concentrating the chemical.[1]
-
Disposal of Old Containers: Dispose of any container that is past its expiration date or shows signs of peroxide formation (e.g., crystal formation).[8]
Experimental Workflow and Emergency Procedures
Caption: Workflow for the safe handling of this compound and emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to ensure laboratory and environmental safety.
1. Waste Collection:
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams.
-
Container: Use a chemically compatible, sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Peroxide-Former").
2. Disposal of Peroxide-Forming Waste:
-
Testing: Before disposal, if the waste has been stored for an extended period, it should be tested for peroxides.
-
High-Hazard Waste: If peroxides are present at a concentration greater than 100 ppm, or if crystals are visible, the waste must be treated as high-hazard. Do not attempt to move the container. Contact your institution's Environmental Health and Safety (EHS) office immediately for specialized disposal procedures.[8]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., isopropanol). The rinsate must be collected as hazardous waste.
3. Final Disposal:
-
EHS: All hazardous waste must be disposed of through your institution's certified EHS provider. Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. louisville.edu [louisville.edu]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ossila.com [ossila.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. wcu.edu [wcu.edu]
- 8. Peroxide Formers Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
